Product packaging for 3-(2-Ethylbutyl)azetidine(Cat. No.:)

3-(2-Ethylbutyl)azetidine

Cat. No.: B15323895
M. Wt: 141.25 g/mol
InChI Key: YYFUGFOPZMQBCP-UHFFFAOYSA-N
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Description

3-(2-Ethylbutyl)azetidine is a chemical compound featuring an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, substituted with a 2-ethylbutyl group. Azetidines are of significant interest in medicinal chemistry and drug discovery due to their desirable properties, which often include improved metabolic stability, three-dimensionality, and potential as bioisosteres for more common functional groups . This specific compound serves as a versatile building block (synthon) for researchers developing new synthetic methodologies or creating novel molecules for biological evaluation. As a key intermediate, it can be utilized in the construction of more complex structures aimed at various therapeutic areas. The product is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B15323895 3-(2-Ethylbutyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-(2-ethylbutyl)azetidine

InChI

InChI=1S/C9H19N/c1-3-8(4-2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

YYFUGFOPZMQBCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1CNC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific physicochemical properties of 3-(2-Ethylbutyl)azetidine is limited. This guide provides a comprehensive overview of the core physicochemical properties of the parent compound, azetidine, as a foundational reference. Furthermore, it details the standard experimental protocols required to determine these properties for this compound, offering a framework for researchers and drug development professionals.

Introduction

Azetidines are saturated heterocyclic organic compounds containing a four-membered ring with one nitrogen atom.[1] These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and their utility as building blocks in organic synthesis.[2] Understanding the physicochemical properties of azetidine derivatives, such as this compound, is crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This technical guide outlines the key physicochemical parameters and the experimental methodologies for their determination.

Physicochemical Properties

Calculated Molecular Weight of this compound:

The molecular formula for this compound is C₁₀H₂₁N. The calculated molecular weight is 155.28 g/mol .

Table 1: Physicochemical Properties of Azetidine

PropertyValueSource
Molecular Formula C₃H₇N[1][2]
Molecular Weight 57.09 g/mol [1]
pKa (of conjugate acid) 11.29[1][3]
logP Not available
Aqueous Solubility Miscible[1][4][5]
Melting Point -70 °C[3]
Boiling Point 61-62 °C[1][3][6]
Appearance Colorless liquid[1][2]
Density 0.847 g/mL at 25 °C[1][3]

Experimental Protocols

To ascertain the precise physicochemical properties of this compound, the following experimental protocols are recommended.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

Potentiometric titration is a standard and reliable method for pKa determination.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point. For a basic compound like an azetidine derivative, the pKa of the conjugate acid is determined.

Determination of Lipophilicity (logP)

The partition coefficient (P), expressed as its logarithm (logP), is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The mixture is agitated (e.g., by shaking) for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated using the following equation: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., at various physiological pH values).

  • Equilibration: The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The saturated solution is filtered to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC.

  • Result Expression: The solubility is typically expressed in units of µg/mL or µM.

Mandatory Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask Method) purification->logp solubility Aqueous Solubility (Shake-Flask Method) purification->solubility analysis Data Analysis & Interpretation pka->analysis logp->analysis solubility->analysis report Technical Report Generation analysis->report

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While direct experimental data for this compound is not currently in the public domain, this guide provides a solid foundation for researchers. By referencing the known properties of azetidine and employing the detailed standard experimental protocols outlined, scientists and drug development professionals can accurately determine the crucial physicochemical characteristics of this compound. This empirical data is indispensable for advancing the understanding of its potential as a therapeutic agent.

References

The Azetidine Scaffold: A Primer on a Promising Heterocycle in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, specific data regarding the mechanism of action, pharmacological profile, and experimental protocols for 3-(2-Ethylbutyl)azetidine could not be located. This suggests that the compound may be a novel chemical entity, part of a proprietary research program, or not yet characterized in published literature. However, the foundational azetidine ring system to which it belongs is a well-recognized and increasingly important scaffold in medicinal chemistry. This guide will provide an in-depth overview of the general characteristics, synthesis, and known pharmacological activities of azetidine-containing compounds, offering valuable context for researchers and drug development professionals interested in this class of molecules.

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] Their unique structural properties, including ring strain and a three-dimensional architecture, offer distinct advantages in the design of novel therapeutics.[3][4] The azetidine moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidine and pyrrolidine, potentially improving physicochemical properties like aqueous solubility and metabolic stability.[4]

General Pharmacological Activities of Azetidine Derivatives

Compounds incorporating the azetidine scaffold have demonstrated a wide array of biological activities.[1] This versatility makes them attractive candidates for development across various therapeutic areas. Known pharmacological activities include:

  • Anticancer: Several azetidine derivatives have been investigated for their antiproliferative effects.[1][5] For instance, analogues of the natural product Dolastatin 10, which inhibit microtubule assembly, have been synthesized with an azetidine moiety to explore structure-activity relationships.[5]

  • Antibacterial: The β-lactam ring, an azetidin-2-one, is a cornerstone of many widely used antibiotics, such as penicillins and cephalosporins.[2] More broadly, non-β-lactam azetidines have also been explored for their antibacterial properties.[6]

  • Central Nervous System (CNS) Disorders: The rigid structure of the azetidine ring is well-suited for interaction with specific receptor binding pockets. This has led to the investigation of azetidine-containing compounds for various CNS targets, including dopamine receptors.[1]

  • Other Therapeutic Areas: The pharmacological potential of azetidines extends to antimalarial, anti-inflammatory, antidiabetic, and antiviral applications.[1][4]

Synthesis of the Azetidine Ring

The synthesis of the azetidine ring can be challenging due to its inherent ring strain.[1][3] However, numerous synthetic methodologies have been developed to access this valuable scaffold. Common strategies include:

  • Cyclization Reactions: Intramolecular cyclization is a primary method for forming the azetidine ring. This can be achieved through various chemical transformations, including nucleophilic substitution and ring-closing metathesis.[7]

  • [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, provides a direct route to the azetidine core.[3]

  • Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of smaller rings, like aziridines, or the ring contraction of larger five-membered heterocycles.[7]

Visualizing General Synthetic Approaches

To illustrate a generalized synthetic workflow for obtaining functionalized azetidines, a conceptual diagram is provided below. This diagram does not represent a specific experimental protocol but rather a logical flow of common synthetic strategies.

Synthesis_Workflow Start Starting Materials (e.g., Amino Alcohols, Alkenes, Imines) Cyclization Intramolecular Cyclization Start->Cyclization Cycloaddition [2+2] Cycloaddition Start->Cycloaddition RingManipulation Ring Expansion/ Contraction Start->RingManipulation AzetidineCore Azetidine Scaffold Cyclization->AzetidineCore Cycloaddition->AzetidineCore RingManipulation->AzetidineCore Functionalization Further Functionalization AzetidineCore->Functionalization TargetCompound Target Azetidine Derivative Functionalization->TargetCompound

Conceptual workflow for the synthesis of azetidine derivatives.

Conclusion

While specific information on the mechanism of action of this compound is not publicly available, the broader class of azetidine-containing compounds represents a rich and promising area for drug discovery. The unique structural features of the azetidine ring have led to its incorporation into a diverse range of biologically active molecules. Continued exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles. Researchers interested in this compound are encouraged to monitor the scientific and patent literature for future disclosures.

References

The Rising Therapeutic Potential of Novel Azetidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel azetidine compounds, with a focus on their anticancer and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity of Novel Azetidine Compounds

The following tables summarize the in vitro biological activities of recently developed azetidine derivatives against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Novel Azetidine Compounds

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
H172 (9f) Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98[1][2]
H182 Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98[1][2]
5a -STAT3 DNA-binding0.55[3]
5o -STAT3 DNA-binding0.38[3]
8i -STAT3 DNA-binding0.34[3]
7e MDA-MB-231, MDA-MB-468 (Breast Cancer)Cell Viability0.9 - 1.9[3]
7f MDA-MB-231, MDA-MB-468 (Breast Cancer)Cell Viability0.9 - 1.9[3]
7g MDA-MB-231, MDA-MB-468 (Breast Cancer)Cell Viability0.9 - 1.9[3]
9k MDA-MB-231, MDA-MB-468 (Breast Cancer)Cell Viability0.9 - 1.9[3]
1a A549 (Lung Cancer)Antiproliferative0.0022[4]
1a HCT116 (Colon Cancer)Antiproliferative0.0021[4]

Table 2: Antibacterial Activity of Novel Azetidine Derivatives

Compound IDBacterial StrainAssay TypeMIC (µg/mL)Reference
6i Methicillin-sensitive Staphylococcus aureusBroth Microdilution0.25 - 16.00[5]
6i Methicillin-resistant S. aureus (MRSA)Broth Microdilution0.25 - 16.00[5]
6i Escherichia coli ATCC 35218Broth Microdilution0.25 - 16.00[5]
AZ-10 Gram-positive & Gram-negative strainsSerial Tube Dilution3.34 - 3.71 (µM)[6]
AZ-19 Gram-positive & Gram-negative strainsSerial Tube Dilution3.34 - 3.71 (µM)[6]
AZ-20 Gram-positive & Gram-negative strainsSerial Tube Dilution3.34 - 3.71 (µM)[6]
trans-11f S. aureus HEMSA 5 (MRSA)Microdilution (in combination with oxacillin)Enhances oxacillin activity[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel azetidine compounds.

Synthesis of Azetidine-Based STAT3 Inhibitors

While specific, multi-step synthetic routes are often detailed in the supplementary information of research articles, a general procedure for the synthesis of (R)-azetidine-2-carboxamide analogues, potent STAT3 inhibitors, is outlined below.[3] This typically involves the coupling of a protected (R)-azetidine-2-carboxylic acid with a substituted aniline, followed by deprotection and subsequent reaction with a desired electrophile.

General Coupling Procedure:

  • To a solution of the protected (R)-azetidine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture at 0 °C for 10 minutes.

  • Add the desired substituted aniline to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions and brine, followed by drying over an anhydrous salt (e.g., Na2SO4), filtration, and concentration under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

  • Subsequent deprotection and further functionalization steps are then carried out as required to obtain the final target compounds.[4]

Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Prepare a series of twofold dilutions of the azetidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Add a standardized volume of the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (containing bacteria and broth only) and a sterility control well (containing broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This method provides a qualitative or semi-quantitative measure of antibacterial activity.[8][9]

  • Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Inoculate the entire surface of the agar plates uniformly with a standardized bacterial suspension (0.5 McFarland).

  • Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a specific volume of the dissolved azetidine compound at a known concentration into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anticancer Activity Assays

This colorimetric assay measures cell viability.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azetidine compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This technique is used to detect the inhibition of STAT3 activation.[10]

  • Treat cancer cells with the azetidine compound for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the activity of novel azetidine compounds.

STAT3 Signaling Pathway and Inhibition

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) Cytokine->Receptor Binds STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->Dimerization Inhibits

STAT3 signaling pathway and point of inhibition.
Experimental Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare Agar Plates or Broth Dilutions Start->Prep_Plates Apply_Compound Apply Azetidine Compound (in wells or dilutions) Prep_Inoculum->Apply_Compound Prep_Plates->Apply_Compound Incubate Incubate at 37°C (18-24h) Apply_Compound->Incubate Measure Measure Zone of Inhibition or Determine MIC Incubate->Measure End End Measure->End

Workflow for antibacterial susceptibility testing.

Conclusion

Novel azetidine compounds represent a promising and actively researched area in drug discovery. Their diverse biological activities, particularly in oncology and infectious diseases, are well-documented. This technical guide provides a foundational resource for professionals in the field, offering a snapshot of recent quantitative data, standardized experimental protocols, and visual representations of key cellular and experimental processes. As research in this area continues to evolve, the development of new synthetic methodologies and a deeper understanding of the mechanisms of action will undoubtedly lead to the discovery of new and more potent azetidine-based therapeutics.

References

An In-depth Technical Guide to 3-(2-Ethylbutyl)azetidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive literature search has revealed no specific publications on the synthesis, properties, or biological activity of 3-(2-Ethylbutyl)azetidine. This document, therefore, serves as a predictive guide based on established chemical principles and the known characteristics of analogous 3-substituted azetidine derivatives. It is intended to provide a foundational framework for researchers interested in the synthesis and investigation of this novel compound.

Background and Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable scaffolds in drug design, often serving as bioisosteres for other cyclic and acyclic moieties. The azetidine ring is a key component in several approved drugs and numerous clinical candidates, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

The substituent at the 3-position of the azetidine ring plays a crucial role in determining the molecule's pharmacological profile. While a variety of 3-substituted azetidines have been synthesized and evaluated, the specific derivative, this compound, remains unexplored. This guide outlines a prospective synthetic route, methods for characterization, and potential areas of biological investigation for this novel compound.

Proposed Synthesis of this compound

Several general methods for the synthesis of 3-substituted azetidines can be adapted to produce this compound.[3][4][5] A plausible and efficient approach would be a two-step synthesis starting from a commercially available N-protected azetidin-3-one. This method involves a Wittig or Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation.

Synthetic Pathway

A proposed synthetic pathway is outlined below:

G cluster_0 Step 1: Olefination cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate 1-Boc-3-(2-ethylbutylidene)azetidine N-Boc-azetidin-3-one->Intermediate THF Wittig_Reagent 2-Ethylbutyl)triphenylphosphonium bromide + n-BuLi Wittig_Reagent->Intermediate Intermediate_2 1-Boc-3-(2-ethylbutylidene)azetidine Protected_Product 1-Boc-3-(2-Ethylbutyl)azetidine Intermediate_2->Protected_Product Ethanol H2_PdC H2, Pd/C H2_PdC->Protected_Product Protected_Product_2 1-Boc-3-(2-Ethylbutyl)azetidine Final_Product This compound Protected_Product_2->Final_Product DCM TFA Trifluoroacetic acid TFA->Final_Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(2-ethylbutylidene)azetidine

  • Preparation of the Wittig Reagent: To a stirred suspension of (2-ethylbutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.

  • Wittig Reaction: The reaction mixture is cooled to 0 °C, and a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(2-ethylbutylidene)azetidine.

Step 2: Synthesis of 1-Boc-3-(2-Ethylbutyl)azetidine

  • Hydrogenation: To a solution of 1-Boc-3-(2-ethylbutylidene)azetidine (1.0 eq) in ethanol, palladium on carbon (10 wt. %, 0.1 eq) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-(2-Ethylbutyl)azetidine.

Step 3: Synthesis of this compound (Final Product)

  • Deprotection: To a solution of 1-Boc-3-(2-Ethylbutyl)azetidine (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution. The aqueous layer is further extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Characterization

The structural confirmation of the synthesized compounds would rely on standard spectroscopic techniques. The expected data for the final product, this compound, are summarized in the table below.

Technique Expected Observations
¹H NMR Signals corresponding to the azetidine ring protons (typically in the range of 2.5-4.0 ppm), a multiplet for the methine proton of the ethylbutyl group, and signals for the methylene and methyl protons of the ethylbutyl group. The NH proton may appear as a broad singlet.
¹³C NMR Resonances for the carbons of the azetidine ring (typically in the range of 30-60 ppm) and the carbons of the 2-ethylbutyl substituent.[6]
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of C₉H₁₉N.
Infrared (IR) Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

Potential Biological Activities and Future Research

Given the wide range of biological activities reported for azetidine derivatives, this compound could be a candidate for screening in various therapeutic areas.

  • Antibacterial and Antifungal Activity: Many azetidinone (β-lactam) derivatives are potent antibiotics. Novel non-lactam azetidines have also shown antimicrobial properties.[6][7][8]

  • Anticancer Activity: Certain azetidine compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Central Nervous System (CNS) Activity: Azetidine derivatives have been explored as inhibitors of neurotransmitter reuptake and as ligands for various CNS receptors.[9][10]

  • Anti-inflammatory Activity: Some azetidines have shown potential as anti-inflammatory agents.

A suggested workflow for the preliminary biological evaluation of this compound is presented below.

G Start This compound Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT assay on cancer and non-cancer cell lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination against a panel of bacteria and fungi) Start->Antimicrobial CNS CNS Target Binding Assays (e.g., receptor binding or neurotransmitter uptake inhibition) Start->CNS Hit_Identified Hit Identification Cytotoxicity->Hit_Identified Antimicrobial->Hit_Identified CNS->Hit_Identified Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Opt Active In_Vivo In vivo Efficacy Studies (Animal models) Lead_Opt->In_Vivo

Caption: Workflow for biological evaluation.

Conclusion

While this compound is not yet described in the scientific literature, this guide provides a comprehensive roadmap for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route is based on well-established methodologies for the preparation of 3-substituted azetidines. The potential for this novel compound to exhibit interesting biological activities makes it a worthwhile target for further investigation by researchers in medicinal chemistry and drug discovery. The framework presented here should facilitate the initial exploration of this and other novel azetidine derivatives.

References

Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 3-(2-Ethylbutyl)azetidine is not well-characterized in publicly available scientific literature. Therefore, this document focuses on the broader class of molecules containing the azetidine scaffold to highlight potential therapeutic targets based on established structure-activity relationships and the mechanisms of action of known azetidine-containing drugs and clinical candidates.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity, favorable physicochemical properties, and ability to serve as a versatile synthetic handle have led to its incorporation into a variety of biologically active molecules.[1][2] Compounds featuring the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[1] This technical guide provides an in-depth overview of key therapeutic targets for which azetidine-containing compounds have shown significant promise, complete with quantitative data, experimental protocols, and signaling pathway diagrams to aid researchers in drug discovery and development.

Oncology: Targeting Kinase Signaling Pathways

Azetidine-containing compounds have demonstrated significant potential as inhibitors of various kinases that are critical for cancer cell proliferation and survival.

Mitogen-Activated Protein Kinase Kinase (MEK1/2)

MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1][3][4] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[3][4]

Cobimetinib , an approved anticancer agent, features an azetidine moiety and is a potent and selective inhibitor of MEK1/2.[1][5][6] It is used in combination with BRAF inhibitors for the treatment of melanoma with BRAF V600 mutations.[1][4]

Quantitative Data: MEK1/2 Inhibition by Azetidine-Containing Compounds

CompoundTargetIC50 (nM)Cell Line/Assay Condition
CobimetinibMEK14.2Recombinant enzyme assay
CobimetinibMEK26.4Recombinant enzyme assay

Experimental Protocol: MEK1/2 Inhibition Assay

A common method to assess MEK1/2 inhibition is a cell-free enzymatic assay or a cell-based phosphorylation assay.[7][8]

Objective: To determine the in vitro potency of a test compound against MEK1/2 kinase activity.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ERK2 (non-activated) as a substrate

  • Test compound (e.g., an azetidine derivative)

  • Anti-phospho-ERK1/2 antibody

  • Detection reagent (e.g., HTRF, AlphaLISA, or radioactive ATP [γ-32P])

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the test compound, recombinant MEK1 or MEK2 enzyme, and the ERK2 substrate in the kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km value).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the anti-phospho-ERK1/2 antibody and the detection reagents.

  • Incubate to allow for antibody binding.

  • Read the plate on a microplate reader to quantify the amount of phosphorylated ERK2.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: RAS/RAF/MEK/ERK Cascade

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Azetidine_Inhibitor Azetidine-based Inhibitor (e.g., Cobimetinib) Azetidine_Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by azetidine-containing MEK inhibitors.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling.[9][10] They play a key role in the JAK/STAT signaling pathway, which is implicated in immune responses and hematopoiesis.[9][10] Aberrant JAK/STAT signaling is associated with autoimmune diseases and cancers.[9]

Tofacitinib is an azetidine-containing drug that primarily inhibits JAK1 and JAK3 and is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[9]

Quantitative Data: JAK Inhibition by Azetidine-Containing Compounds

CompoundTargetIC50 (nM)Assay Condition
TofacitinibJAK11In vitro kinase assay
TofacitinibJAK220In vitro kinase assay
TofacitinibJAK31In vitro kinase assay

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of a compound against a specific JAK family member.[10][11][12]

Objective: To determine the IC50 value of an azetidine-containing compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Kinase buffer

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Test compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, mix the recombinant JAK enzyme, the peptide substrate, and the test compound in the kinase buffer.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated peptide substrate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: JAK/STAT Cascade

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Azetidine_Inhibitor Azetidine-based Inhibitor (e.g., Tofacitinib) Azetidine_Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and the inhibitory action of azetidine-containing JAK inhibitors.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is aberrantly activated in a wide variety of human cancers.[13][14] It plays a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression.[13] The development of small molecule inhibitors of STAT3 is an active area of cancer research.

Recent studies have identified azetidine-carboxamide derivatives as potent, direct inhibitors of STAT3.

Quantitative Data: STAT3 Inhibition by Azetidine-Containing Compounds

CompoundTargetIC50 (µM)Assay
(R)-azetidine-2-carboxamide analogSTAT30.55EMSA (DNA-binding activity)

Experimental Protocol: STAT3 DNA-Binding Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is a common technique to study protein-DNA interactions.[15][16]

Objective: To assess the ability of an azetidine-containing compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3

  • Radiolabeled (e.g., 32P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe)

  • Test compound

  • Binding buffer

  • Poly(dI-dC) (non-specific competitor DNA)

  • Polyacrylamide gel

  • Electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Incubate the nuclear extracts with the test compound at various concentrations for 30 minutes at room temperature.

  • Add the radiolabeled oligonucleotide probe and poly(dI-dC) to the mixture.

  • Incubate for another 20-30 minutes to allow for STAT3-DNA binding.

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel to separate the protein-DNA complexes from the free probe.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the bands using a phosphorimager. The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified.

  • Determine the IC50 value by plotting the percentage of inhibition of STAT3-DNA binding against the compound concentration.

Signaling Pathway: STAT3 Activation and Inhibition

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3 Inhibits DNA binding

Caption: The STAT3 signaling pathway, highlighting inhibition of DNA binding by azetidine-based compounds.

Cardiovascular Disease: L-type Calcium Channel Blockade

Voltage-gated L-type calcium channels are crucial for excitation-contraction coupling in smooth muscle cells, including those in the vasculature.[17][18][19] Blockade of these channels leads to vasodilation and a reduction in blood pressure, making them a key target for antihypertensive drugs.[18]

Azelnidipine is an azetidine-containing dihydropyridine calcium channel blocker used for the treatment of hypertension.[2]

Quantitative Data: L-type Calcium Channel Inhibition

CompoundTargetIC50 (nM)Tissue/Cell Type
AzelnidipineL-type Ca2+ channels29.5Rabbit aortic strips

Experimental Protocol: In Vitro Calcium Channel Blocking Assay in Aortic Rings

This ex vivo assay measures the vasorelaxant effect of a compound on pre-contracted aortic tissue.[20]

Objective: To evaluate the calcium channel blocking activity of an azetidine-containing compound by measuring its ability to relax potassium-depolarized aortic rings.

Materials:

  • Isolated thoracic aorta from a rat or rabbit

  • Krebs-Henseleit solution

  • Organ bath with an isometric force transducer

  • High-potassium Krebs solution (to induce depolarization and contraction)

  • Test compound

Procedure:

  • Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a sustained contraction by replacing the normal Krebs solution with a high-potassium Krebs solution. This depolarization opens L-type calcium channels, leading to calcium influx and contraction.

  • Once a stable contraction is achieved, add the test compound cumulatively in increasing concentrations.

  • Record the relaxation of the aortic ring after each addition.

  • Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value.

Signaling Pathway: L-type Calcium Channel in Smooth Muscle Contraction

Calcium_Channel_Pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Azetidine_Inhibitor Azetidine-based Blocker (e.g., Azelnidipine) Azetidine_Inhibitor->L_type_Ca_Channel

Caption: Mechanism of smooth muscle contraction via L-type calcium channels and inhibition by azetidine-based blockers.

Central Nervous System Disorders: GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[21] The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[21] Inhibition of GATs, particularly GAT-1, increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This makes GAT-1 a target for antiepileptic and anxiolytic drugs.

Azetidine derivatives have been developed as potent and selective inhibitors of GAT-1.[22]

Quantitative Data: GAT-1 Inhibition by Azetidine-Containing Compounds

CompoundTargetIC50 (µM)Assay Condition
Azetidin-2-ylacetic acid derivativeGAT-12.01[3H]GABA uptake assay in rat brain synaptosomes

Experimental Protocol: [3H]GABA Uptake Assay

This assay measures the uptake of radiolabeled GABA into synaptosomes, which are preparations of nerve terminals.

Objective: To determine the inhibitory effect of an azetidine derivative on GAT-1 mediated GABA uptake.

Materials:

  • Rat brain synaptosomes

  • [3H]GABA (radiolabeled GABA)

  • Assay buffer

  • Test compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a suspension of rat brain synaptosomes.

  • Pre-incubate the synaptosomes with the test compound at various concentrations.

  • Initiate the uptake by adding [3H]GABA.

  • Incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of [3H]GABA taken up by the synaptosomes.

  • Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: GABAergic Synapse and GAT-1 Inhibition

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse release GAT1 GAT-1 Transporter GABA_synapse->GAT1 reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binds Inhibition Neuronal Inhibition GABA_receptor->Inhibition Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->GAT1

Caption: A simplified representation of a GABAergic synapse, showing the role of the GAT-1 transporter and its inhibition by azetidine-based compounds.

Conclusion

The azetidine scaffold is a key structural motif in a growing number of clinically successful drugs and promising therapeutic candidates. This guide has highlighted several key therapeutic targets for which azetidine-containing compounds have demonstrated significant activity, spanning the fields of oncology, cardiovascular disease, and neuroscience. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. While the specific biological activity of this compound remains to be elucidated, the information presented herein provides a strong foundation for exploring its potential therapeutic applications by analogy to other well-characterized azetidine derivatives. Future research into novel azetidine-containing molecules is likely to uncover additional therapeutic targets and further solidify the importance of this versatile heterocyclic scaffold in modern medicinal chemistry.

References

In Silico Modeling of 3-(2-Ethylbutyl)azetidine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The inherent ring strain of the azetidine moiety can impart favorable conformational rigidity and metabolic stability to drug candidates.[2] The specific compound, 3-(2-Ethylbutyl)azetidine, represents a novel chemical entity with potential therapeutic applications. This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the interactions of this compound and other azetidine derivatives with biological targets, a crucial step in modern drug discovery and development.[3]

Computational modeling plays a pivotal role in accelerating the drug discovery process by providing insights into molecule-target interactions, predicting binding affinities, and guiding the synthesis of more potent and selective compounds.[4] This guide will detail the methodologies for key in silico experiments, present data in a structured format, and visualize complex workflows and pathways to aid researchers in this field.

Core Concepts in In Silico Modeling

The in silico evaluation of small molecules like this compound typically involves a multi-step computational workflow. This process begins with the identification of a biological target and culminates in the prediction of binding affinity and the elucidation of the interaction mechanism at an atomic level. Key techniques employed in this workflow include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[3]

Experimental Protocols

A generalized workflow for the in silico analysis of this compound is presented below. This protocol can be adapted for other azetidine derivatives and various protein targets.

1. Target Selection and Preparation

The initial step involves the identification of a relevant biological target. Based on the known pharmacology of azetidine-containing compounds, potential targets could include kinases, proteases, or transcription factors like STAT3.[5][6][7] For this guide, we will consider a hypothetical interaction with the STAT3 protein, a validated target for anticancer drug development.[5][6][7][8]

  • Protocol:

    • Obtain the three-dimensional structure of the target protein from a public repository such as the Protein Data Bank (PDB).

    • Prepare the protein structure for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

    • Identify the binding site on the protein. This can be the active site of an enzyme or a known ligand-binding pocket.

2. Ligand Preparation

The three-dimensional structure of this compound needs to be generated and optimized for docking studies.

  • Protocol:

    • Generate the 2D structure of this compound using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique provides insights into the binding mode and helps to estimate the strength of the interaction.[3]

  • Protocol:

    • Define the docking grid box around the identified binding site of the target protein.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure into the defined grid box.

    • Analyze the resulting docking poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

4. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[3]

  • Protocol:

    • Take the best-ranked docked pose of the this compound-protein complex as the starting point for the MD simulation.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to physiological temperature and equilibrate it.

    • Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the complex.

    • Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

5. Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity between the ligand and the protein. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a commonly used approach.[3]

  • Protocol:

    • Extract snapshots from the stable part of the MD simulation trajectory.

    • For each snapshot, calculate the binding free energy using the MM/PBSA method, which considers the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

    • Average the binding free energies over the snapshots to obtain a final estimate.

Data Presentation

The quantitative data generated from these in silico studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound against STAT3

Docking PoseDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
1-8.51.2 µMCys426, Cys468, Tyr705
2-8.21.8 µMSer611, Ser613, His465
3-7.92.5 µMVal469, Gln428, Arg427

Table 2: Hypothetical Binding Free Energy Calculation Results (MM/PBSA)

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Nonpolar Solvation Energy-5.1
Total Binding Free Energy -35.6

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

In_Silico_Workflow Target_Selection Target Identification and Preparation Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Ligand_Preparation Ligand (this compound) Preparation Ligand_Preparation->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Energy Binding Free Energy Calculations MD_Simulations->Binding_Energy Analysis Data Analysis and Interpretation Binding_Energy->Analysis

A generalized workflow for the in silico modeling of small molecule interactions.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression STAT3_active->Gene_Expression Azetidine This compound (Inhibitor) Azetidine->STAT3_inactive Inhibition

A simplified diagram of the STAT3 signaling pathway and the inhibitory action of an azetidine compound.

Conclusion

The in silico modeling of this compound and other azetidine derivatives provides a powerful and cost-effective approach to understanding their potential therapeutic value. By employing techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular interactions driving biological activity. This knowledge is instrumental in guiding the rational design and optimization of novel azetidine-based therapeutics. The methodologies and visualizations presented in this guide offer a framework for conducting and interpreting such computational studies in the pursuit of innovative drug discovery.

References

In-Depth Technical Guide: Preliminary Toxicity Screening of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological studies for 3-(2-Ethylbutyl)azetidine have been publicly identified. This guide provides a comprehensive framework for its preliminary toxicity screening based on established methodologies and data from related azetidine compounds. The presented data and protocols are illustrative and should be adapted based on actual experimental findings.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to the initial toxicological assessment of the novel compound, this compound. The document outlines key in vitro and in vivo assays, data presentation strategies, and detailed experimental protocols.

Introduction to Azetidine Compound Toxicity

Azetidines are four-membered nitrogen-containing heterocycles that are structural motifs in various biologically active compounds. While some azetidine derivatives have shown promise in therapeutic applications, their strained ring structure can also lead to toxicity. For instance, azetidine-2-carboxylic acid, a naturally occurring analog of proline, can be misincorporated into proteins, leading to toxic and teratogenic effects in various animal species[1]. The toxicological profile of azetidine derivatives can vary significantly based on their substitution patterns. For example, certain azetidin-2-one derivatives have demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity to normal cells[2]. Other studies on different azetidine compounds have revealed varying levels of cytotoxicity and, in some cases, a lack of mitochondrial toxicity[3]. Therefore, a thorough preliminary toxicity screening is crucial to characterize the safety profile of a new entity like this compound.

A preliminary toxicity screening program for a novel compound typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute toxicity and potential target organ effects.

Data Presentation: Summarized Toxicological Data

Effective data presentation is critical for the clear interpretation of toxicological findings. The following tables provide a template for summarizing quantitative data from the proposed screening assays.

Table 1: In Vitro Cytotoxicity Data

This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT24Data
HEK293Human Embryonic KidneyNeutral Red Uptake24Data
SH-SY5YHuman NeuroblastomaLDH48Data
Primary HepatocytesNormal Human Liver CellsAlamarBlue24Data

Table 2: In Vivo Acute Systemic Toxicity

This table presents the median lethal dose (LD50), which is the single dose of a substance that causes the death of 50% of an animal population.

Species/StrainSexRoute of AdministrationObservation Period (days)LD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
Sprague-Dawley RatMaleOral (gavage)14DataDatae.g., hypoactivity, ataxia
Sprague-Dawley RatFemaleOral (gavage)14DataDatae.g., hypoactivity, ataxia
CD-1 MouseMaleIntraperitoneal14DataDatae.g., tremors, convulsions
CD-1 MouseFemaleIntraperitoneal14DataDatae.g., tremors, convulsions

Table 3: Genotoxicity Screening

This table summarizes the results from a standard battery of in vitro genotoxicity tests.

AssayTest SystemMetabolic Activation (S9)Concentration Range Tested (µM)Result
Ames TestSalmonella typhimurium (TA98, TA100, etc.)With and Withoute.g., 0.1 - 5000Negative/Positive
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and Withoute.g., 1 - 100Negative/Positive
Mouse Lymphoma Assay (MLA)L5178Y/Tk+/- cellsWith and Withoute.g., 1 - 100Negative/Positive

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicological studies.

a) MTT Assay

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.1 to 1000 µM) for 24 or 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

  • Principle: This method is a sequential dosing test that allows for the estimation of the LD50 with a reduced number of animals.

  • Protocol:

    • Acclimatize adult female rats (Sprague-Dawley) for at least 5 days.

    • Fast the first animal overnight prior to dosing.

    • Administer a single oral dose of this compound using a starting dose of 175 mg/kg (a default starting dose when no prior information is available).

    • Observe the animal for mortality and clinical signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.

    • The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Protocol:

    • Prepare different concentrations of this compound.

    • In the presence and absence of a metabolic activation system (S9 fraction from rat liver), mix the test compound with the bacterial tester strain (e.g., TA98, TA100).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

    • A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships in the preliminary toxicity screening of this compound.

Experimental_Workflow_for_In_Vitro_Toxicity start Start: this compound cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus) start->genotoxicity data_analysis Data Analysis (IC50, Mutagenicity) cytotoxicity->data_analysis genotoxicity->data_analysis decision Proceed to In Vivo? data_analysis->decision end End of Preliminary In Vitro Screening decision->end High Toxicity: Stop/Redesign decision->end Acceptable Profile: Proceed

Figure 1: General workflow for in vitro toxicity screening.

Acute_Toxicity_Workflow start Start: Acute Toxicity Testing (e.g., OECD 425) dose_prep Dose Formulation of This compound start->dose_prep animal_dosing Single Dose Administration (Oral or IP) dose_prep->animal_dosing observation 14-Day Observation (Clinical Signs, Mortality, Body Weight) animal_dosing->observation necropsy Gross Necropsy (All Animals) observation->necropsy data_analysis LD50 Calculation and Target Organ Identification necropsy->data_analysis end End of Acute Toxicity Study data_analysis->end

Figure 2: Workflow for in vivo acute systemic toxicity testing.

Ames_Test_Signaling_Pathway compound This compound (or its metabolites) dna Bacterial DNA (Histidine Operon) compound->dna Interaction mutation DNA Adduct Formation / Frameshift or Base-Pair Substitution dna->mutation Causes reverse_mutation Reverse Mutation (Reversion to His+ Phenotype) mutation->reverse_mutation Leads to growth Bacterial Growth on Histidine-Deficient Medium reverse_mutation->growth Enables

Figure 3: Logical pathway of mutagenicity in the Ames test.

References

Spectroscopic Characterization of 3-(2-Ethylbutyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-(2-Ethylbutyl)azetidine. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous structures. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide features workflow diagrams to visually represent the logical steps involved in each analytical technique, offering a foundational framework for researchers aiming to synthesize and characterize this and similar azetidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related azetidine compounds.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.8m4HH-2, H-4 (Azetidine ring)
~2.8 - 3.0m1HH-3 (Azetidine ring)
~1.8 - 2.0m1HCH (Ethylbutyl sidechain)
~1.2 - 1.4m4HCH₂ (Ethylbutyl sidechain)
~1.1 - 1.3m2HCH₂ (Ethylbutyl sidechain)
~0.8 - 1.0t6HCH₃ (Ethylbutyl sidechain)
~1.5 - 2.5br s1HNH (Azetidine ring)
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)Assignment
~50 - 55C-2, C-4 (Azetidine ring)
~40 - 45C-3 (Azetidine ring)
~40 - 45CH (Ethylbutyl sidechain)
~25 - 30CH₂ (Ethylbutyl sidechain)
~20 - 25CH₂ (Ethylbutyl sidechain)
~10 - 15CH₃ (Ethylbutyl sidechain)
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H Stretch
~2950 - 2850StrongC-H Stretch (Aliphatic)
~1460MediumCH₂ Bend
~1380MediumCH₃ Bend
~1100 - 1200MediumC-N Stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z RatioPredicted Fragment
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
112[M - C₂H₅]⁺
84[M - C₄H₉]⁺
56[C₄H₈]⁺ (from sidechain)
43[C₃H₇]⁺ (from sidechain)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a spectral width of approximately 240 ppm.

    • A pulse angle of 30 degrees and a relaxation delay of 2 seconds are recommended.

    • A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: If the sample is a non-volatile oil, cast a thin film onto a salt plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable mass analyzer (e.g., a quadrupole or time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Tune & Shim Spectrometer A->B Insert Sample C Acquire 1H & 13C Spectra B->C D Fourier Transform & Phasing C->D Raw Data E Baseline & Peak Correction D->E F Structural Elucidation E->F

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Neat Sample or Thin Film C Acquire Sample Spectrum A->C Place Sample B Acquire Background Spectrum D Ratio Sample to Background B->D C->D E Identify Characteristic Absorptions D->E F Functional Group Determination E->F

Caption: General workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Introduce Sample to Ion Source A->B C Ionize & Fragment Sample B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Identify Molecular Ion & Fragments E->F G Determine Molecular Weight & Structure F->G

Caption: General workflow for Mass Spectrometry.

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 3-(2-Ethylbutyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine derivatives are crucial scaffolds in medicinal chemistry due to their unique conformational properties and their role as bioisosteres for various functional groups. This document provides detailed synthetic protocols for the preparation of 3-(2-Ethylbutyl)azetidine and its N-protected derivatives. The primary route described herein involves the construction of the azetidine ring via intramolecular cyclization of a γ-haloamine precursor, derived from 2-(2-ethylbutyl)propane-1,3-diol. An alternative pathway involving the functionalization of an N-Boc-3-ylideneacetate intermediate is also discussed. These protocols are intended to provide a comprehensive guide for researchers in the synthesis of novel 3-substituted azetidine derivatives for applications in drug discovery and development.

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in pharmaceutical research. Its incorporation into molecular structures can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and binding affinity. The synthesis of specifically substituted azetidines, such as those with alkyl groups at the 3-position, remains a challenging yet important endeavor for the exploration of new chemical space. This document outlines a reliable synthetic strategy for this compound, a novel building block for medicinal chemistry.

Synthetic Strategy Overview

The principal synthetic route detailed below focuses on the construction of the azetidine ring from an acyclic precursor. This method offers a high degree of control over the substitution pattern. The key steps involve the synthesis of a 2-substituted-1,3-diol, its conversion to a di-leaving group species, and subsequent cyclization with a protected amine. The final step involves the deprotection of the nitrogen to yield the target this compound.

Synthetic_Workflow A Diethyl (2-ethylbutyl)malonate B 2-(2-Ethylbutyl)propane-1,3-diol A->B   Reduction (e.g., LiAlH4) C 1,3-Dibromo-2-(2-ethylbutyl)propane B->C   Bromination (e.g., PBr3) D N-Boc-3-(2-Ethylbutyl)azetidine C->D   Cyclization (tert-Butylamine, Base) E This compound D->E   Deprotection (e.g., TFA)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-Ethylbutyl)azetidine

This protocol describes a multi-step synthesis starting from diethyl (2-ethylbutyl)malonate.

Step 1: Synthesis of 2-(2-Ethylbutyl)propane-1,3-diol

  • Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl (2-ethylbutyl)malonate (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 1,3-Dibromo-2-(2-ethylbutyl)propane

  • Reaction Setup: To a solution of 2-(2-ethylbutyl)propane-1,3-diol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.8 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dibromide can be used in the next step without further purification or purified by vacuum distillation.

Step 3: Synthesis of N-Boc-3-(2-Ethylbutyl)azetidine

  • Reaction Setup: In a sealed tube, combine 1,3-dibromo-2-(2-ethylbutyl)propane (1.0 eq.), tert-butylamine (2.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent like acetonitrile.

  • Reaction: Heat the mixture at 80-100 °C for 24-48 hours.

  • Boc Protection: After cooling to room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and a base like triethylamine (1.5 eq.) to the reaction mixture and stir at room temperature for 12 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-3-(2-Ethylbutyl)azetidine

This protocol describes the removal of the N-Boc protecting group to yield the free amine.

  • Reaction Setup: Dissolve N-Boc-3-(2-ethylbutyl)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by distillation or by salt formation and recrystallization.

Data Presentation

The following tables provide representative data for the key steps in the synthesis of this compound derivatives. The yields are indicative and may vary based on reaction scale and optimization.

Step Reactant Product Typical Yield (%) Reaction Time (h)
1Diethyl (2-ethylbutyl)malonate2-(2-Ethylbutyl)propane-1,3-diol85-954-6
22-(2-Ethylbutyl)propane-1,3-diol1,3-Dibromo-2-(2-ethylbutyl)propane70-8512-16
31,3-Dibromo-2-(2-ethylbutyl)propaneN-Boc-3-(2-Ethylbutyl)azetidine40-6024-48
4N-Boc-3-(2-Ethylbutyl)azetidineThis compound90-981-3

Table 1: Summary of Synthetic Steps and Typical Yields.

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
N-Boc-3-(2-Ethylbutyl)azetidine C₁₅H₂₉NO₂255.403.8-3.9 (m, 4H), 2.5-2.6 (m, 1H), 1.45 (s, 9H), 1.2-1.4 (m, 7H), 0.8-0.9 (t, 6H)156.5, 80.0, 58.0, 38.5, 35.0, 28.5, 25.0, 11.0
This compound C₁₀H₂₁N155.283.5-3.6 (t, 2H), 3.2-3.3 (t, 2H), 2.8-2.9 (m, 1H), 1.2-1.4 (m, 7H), 0.8-0.9 (t, 6H)51.0, 38.0, 35.5, 25.0, 11.0

Table 2: Characterization Data for Key Compounds. (Note: Predicted NMR data based on analogous structures).

Alternative Synthetic Approach

An alternative route to 3-substituted azetidines involves the functionalization of a pre-formed azetidine ring. For instance, N-Boc-azetidin-3-one can be converted to methyl 2-(N-Boc-azetidin-3-ylidene)acetate via a Horner-Wadsworth-Emmons reaction. Subsequent conjugate addition of an appropriate organocuprate, derived from a 2-ethylbutyl halide, followed by reduction of the ester would provide the desired this compound backbone.

Alternative_Route A N-Boc-azetidin-3-one B Methyl 2-(N-Boc-azetidin- 3-ylidene)acetate A->B   HWE Reaction C Methyl 2-(N-Boc-3-(2-ethylbutyl) -azetidin-3-yl)acetate B->C   Conjugate Addition   (e.g., (2-EtBu)₂CuLi) D N-Boc-3-(2-Ethylbutyl)azetidine C->D   Decarboxylation/   Reduction

Caption: Alternative synthetic approach to N-Boc-3-(2-Ethylbutyl)azetidine.

This alternative pathway may offer advantages in terms of convergency and the potential for stereocontrol at the 3-position.

Conclusion

The protocols outlined in this document provide a detailed and practical guide for the synthesis of this compound and its derivatives. The intramolecular cyclization approach is a robust method for constructing the azetidine ring with the desired substitution pattern. The provided data and alternative strategies should serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecule therapeutics incorporating the azetidine scaffold. Careful execution of these protocols and appropriate analytical characterization are essential for obtaining the desired products with high purity.

Application Notes and Protocols for 3-(2-Ethylbutyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural and physicochemical properties, such as increased metabolic stability, improved solubility, and rigid conformation, make them valuable scaffolds in drug design.[4] The azetidine moiety can serve as a bioisostere for other common cyclic amines like piperidine and pyrrolidine, offering a novel chemical space for lead optimization.[4][5] This document provides detailed application notes and protocols for the use of a hypothetical 3-(2-Ethylbutyl)azetidine-containing compound, designated as AZD-123 , a potent and selective inhibitor of the fictitious Kinase X, which is implicated in various proliferative diseases.

Hypothetical Compound Profile: AZD-123

AZD-123 is a novel small molecule inhibitor designed to target the ATP-binding site of Kinase X. The incorporation of the this compound moiety is hypothesized to enhance potency, selectivity, and pharmacokinetic properties compared to earlier lead compounds.

Structure: (A hypothetical structure of AZD-123 containing the this compound scaffold would be presented here in a real-world document.)

Quantitative Data Summary

The following tables summarize the in vitro and in vivo properties of AZD-123 in comparison to a hypothetical reference compound, REF-456 .

Table 1: In Vitro Kinase Inhibition

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (Fold vs. Kinase Y/Z)
AZD-123 5500>10,000100 / >2000
REF-456 502505,0005 / 100

Table 2: In Vitro Cellular Activity

CompoundCell Line A (Kinase X dependent) IC50 (nM)Cell Line B (Kinase X independent) IC50 (nM)
AZD-123 25>10,000
REF-456 200>10,000

Table 3: In Vivo Pharmacokinetic Properties (Mouse)

CompoundOral Bioavailability (%)Half-life (t½, h)Cmax (ng/mL)Brain Penetration (AUCbrain/AUCplasma)
AZD-123 45815000.8
REF-456 1525000.1

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-Ethylbutyl)azetidine

This protocol describes a potential synthetic route to the key 3-substituted azetidine intermediate. The synthesis of 3-substituted azetidines can be challenging but various methods have been developed.[6][7][8]

Materials:

  • N-Boc-azetidin-3-one

  • (2-Ethylbutyl)magnesium bromide (Grignard reagent)

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add (2-Ethylbutyl)magnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C.

  • Add triethylsilane (3.0 eq) followed by the dropwise addition of TFA (5.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-(2-Ethylbutyl)azetidine.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general method for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Kinase X

  • Eu-anti-tag antibody

  • Alexa Fluor™ conjugated tracer

  • Test compound (AZD-123 ) and reference compound (REF-456 )

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Prepare a solution of Kinase X and Eu-anti-tag antibody in assay buffer and add 5 µL to each well.

  • Incubate for 1 hour at room temperature.

  • Prepare a solution of the Alexa Fluor™ tracer in assay buffer and add 2.5 µL to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Cell Line A (Kinase X dependent)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (AZD-123 )

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of AZD-123 (typically from 0.1 nM to 100 µM) and incubate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability versus compound concentration to calculate the IC50 value.

Visualizations

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation AZD123 AZD-123 AZD123->KinaseX Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

G cluster_workflow Hit-to-Lead Workflow for AZD-123 HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (REF-456) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis of Azetidine Analogs) Lead_Gen->Lead_Opt Candidate Candidate Selection (AZD-123) Lead_Opt->Candidate

Caption: Hit-to-lead optimization workflow.

G cluster_synthesis Synthetic Pathway to AZD-123 Core Start N-Boc-azetidin-3-one Intermediate1 Tertiary Alcohol Intermediate Start->Intermediate1 Grignard Addition Product N-Boc-3-(2-Ethylbutyl)azetidine Intermediate1->Product Reductive Deoxygenation Final AZD-123 Product->Final Further Functionalization

Caption: Synthetic scheme for the AZD-123 core.

References

experimental protocol for N-alkylation of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: N-Alkylation of 3-(2-Ethylbutyl)azetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The azetidine moiety can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, often leading to improved pharmacokinetic profiles of drug candidates. N-alkylation of the azetidine ring is a crucial chemical transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity. This document provides detailed experimental protocols for the N-alkylation of this compound, a representative substituted azetidine, via two common and effective methods: reductive amination and direct alkylation with alkyl halides.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below. The choice of method will depend on the desired alkyl substituent and the available starting materials.

Method 1: Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds and is particularly effective for the N-alkylation of secondary amines like this compound.[1][2] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the azetidine with a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding N-alkylated amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation, offering high yields and minimal side products.[1]

Detailed Protocol for N-Benzylation of this compound via Reductive Amination:

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the azetidine in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.2 M).

    • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(2-ethylbutyl)azetidine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is another common strategy for modifying amines.[3] This method involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the alkyl halide. A base is typically added to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium salt, particularly with highly reactive alkylating agents or when using a primary amine.[3]

Detailed Protocol for N-Methylation of this compound via Direct Alkylation:

  • Materials:

    • This compound

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as acetonitrile or DMF.

    • Add a base, such as potassium carbonate (2.0 eq) or diisopropylethylamine (1.5 eq).

    • Add methyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if present.

    • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, the solvent can be removed under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent to yield the desired N-methyl-3-(2-ethylbutyl)azetidine.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of this compound. The exact conditions may need to be optimized for specific substrates and scales.

ParameterMethod 1: Reductive AminationMethod 2: Direct Alkylation
Alkylating Agent Aldehyde or Ketone (e.g., Benzaldehyde)Alkyl Halide (e.g., Methyl Iodide)
Reagents Sodium triacetoxyborohydride (NaBH(OAc)₃)Base (e.g., K₂CO₃, DIPEA)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Acetonitrile (CH₃CN), DMF
Temperature Room TemperatureRoom Temperature to 50 °C
Reaction Time 2-12 hours2-24 hours
Work-up Aqueous basic quench and extractionFiltration and/or aqueous extraction
Purification Silica Gel ChromatographySilica Gel Chromatography
Typical Yields Good to ExcellentModerate to Good

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of this compound via reductive amination.

experimental_workflow start_end start_end reagents reagents process process purification purification product product start Start azetidine This compound start->azetidine reaction_setup Dissolve Azetidine and Aldehyde in Solvent azetidine->reaction_setup aldehyde Aldehyde/Ketone aldehyde->reaction_setup solvent Solvent (DCE/DCM) solvent->reaction_setup reaction Add Reducing Agent and Stir at RT reaction_setup->reaction reducing_agent NaBH(OAc)3 reducing_agent->reaction quench Quench with aq. NaHCO3 reaction->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography final_product Pure N-Alkylated Azetidine chromatography->final_product end End final_product->end

Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.

References

Application of 3-(2-Ethylbutyl)azetidine in Asymmetric Catalysis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that there is currently no specific published data on the direct application of 3-(2-Ethylbutyl)azetidine as a primary catalyst or ligand in asymmetric catalysis. While the broader class of chiral 3-substituted azetidines has been explored for its potential in inducing stereoselectivity in various chemical transformations, specific experimental details, quantitative data (such as enantiomeric excess and yield), and established protocols for this compound remain uncharacterized in the available scientific literature.

This document, therefore, provides a general overview of the application of structurally related 3-alkyl-substituted azetidines in asymmetric catalysis, offering a foundational understanding of how a molecule like this compound could potentially be employed. The protocols and data presented are based on analogous compounds and should be considered as a starting point for research and development.

General Principles of 3-Substituted Azetidines in Asymmetric Catalysis

Chiral 3-substituted azetidines are valuable scaffolds in asymmetric catalysis due to their rigid four-membered ring structure, which can create a well-defined chiral environment around a catalytic center. The substituent at the 3-position plays a crucial role in influencing the steric and electronic properties of the catalyst, thereby directing the stereochemical outcome of a reaction.

These molecules can function in two primary ways:

  • As Organocatalysts: The azetidine nitrogen can act as a Lewis base or be part of a more complex organocatalytic system, often involving hydrogen bonding or iminium/enamine activation.

  • As Chiral Ligands: The azetidine moiety can be incorporated into a larger ligand structure that coordinates with a metal center. The stereochemistry of the azetidine then influences the spatial arrangement of other substrates around the metal, leading to enantioselective transformations.

Hypothetical Application in Asymmetric Aldol Reaction (Based on Analogs)

One of the common applications for chiral amines and their derivatives is in the asymmetric aldol reaction. Below is a hypothetical application note for how this compound might be investigated in such a reaction, drawing parallels from known 3-alkyl-substituted azetidine analogs.

Application Note: Asymmetric Aldol Reaction of Ketones with Aldehydes

Introduction: This application note describes a hypothetical protocol for the use of a chiral this compound derivative as an organocatalyst in the asymmetric aldol reaction between a ketone and an aromatic aldehyde. The bulky 2-ethylbutyl group is expected to provide significant steric hindrance, potentially leading to high levels of enantioselectivity.

Reaction Scheme:

*Catalyst: Chiral this compound derivative

Table 1: Hypothetical Performance Data for a 3-Alkyl-Azetidine Catalyzed Aldol Reaction

EntryAldehyde (R2)Ketone (R1)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeAcetoneToluene0248592
24-NitrobenzaldehydeAcetoneCH2Cl2-20489095
34-MethoxybenzaldehydeCyclohexanoneTHF0367888

Note: The data in this table is illustrative and based on typical results for similar chiral amine catalysts. Actual results for this compound would require experimental validation.

Experimental Protocols (Based on General Procedures for 3-Alkyl-Azetidines)

The following are generalized experimental protocols that would serve as a starting point for investigating the catalytic activity of this compound.

General Procedure for Asymmetric Aldol Reaction

Materials:

  • Chiral this compound catalyst (e.g., 0.1 mmol, 10 mol%)

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2, THF) (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral this compound catalyst.

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the ketone to the cooled solution and stir for 10 minutes.

  • Add the aromatic aldehyde dropwise over a period of 5 minutes.

  • Allow the reaction to stir at the specified temperature for the indicated time, monitoring by TLC or GC for completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Catalyst Application

This diagram illustrates the general workflow for applying a novel chiral catalyst, such as this compound, in an asymmetric reaction.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis A Synthesis of Chiral This compound B Purification and Characterization A->B C Reaction Setup: Substrates & Catalyst B->C D Reaction Monitoring (TLC/GC) C->D E Work-up and Purification D->E F Yield Determination E->F G Enantioselectivity Analysis (Chiral HPLC) F->G

General workflow for catalyst application.
Hypothetical Catalytic Cycle for an Enamine-Based Aldol Reaction

This diagram illustrates a plausible catalytic cycle for an azetidine-catalyzed asymmetric aldol reaction proceeding through an enamine intermediate.

G Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Catalyst->Enamine Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Enamine->Iminium Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Iminium->Product H2O_in H2O H2O_out H2O Product->Catalyst - Catalyst Product->Catalyst

Hypothetical enamine catalytic cycle.

Disclaimer: The information provided in this document is for illustrative purposes and is based on general principles of asymmetric catalysis and data from structurally related compounds. The specific catalytic activity and optimal reaction conditions for this compound must be determined through empirical investigation.

Application Notes: High-Throughput Screening for Inhibitors of STAT3 Signaling Using 3-(2-Ethylbutyl)azetidine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Aberrant activation of STAT3 is implicated in various diseases, including numerous cancers and inflammatory conditions, making it a compelling target for therapeutic intervention.[1][2] The azetidine scaffold is a key pharmacophore in modern drug discovery, known for its ability to introduce conformational rigidity and improve physicochemical properties of small molecules.[3][4][5][6][7] This document outlines a high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of the STAT3 signaling pathway from a library of small molecules centered around the 3-(2-Ethylbutyl)azetidine core structure.

Assay Principle

The primary assay is a cell-based reporter gene assay that quantitatively measures the transcriptional activity of STAT3. The assay utilizes a human cell line (e.g., HEK293T) stably transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. In this system, activation of the STAT3 pathway leads to the expression of luciferase, which can be detected by measuring luminescence following the addition of a substrate. Small molecule inhibitors of the STAT3 pathway will prevent luciferase expression, resulting in a decrease in the luminescent signal. This assay format is amenable to high-throughput screening in 384-well plates and provides a robust method for identifying compounds that modulate STAT3 activity in a cellular context.[8]

Workflow Overview

The HTS workflow is designed for efficiency and robustness, incorporating several stages from initial screening to hit confirmation.[9][10][11] The process begins with a primary screen of the compound library at a single concentration. Hits from the primary screen are then subjected to a confirmatory screen and a dose-response analysis to determine their potency (IC50). Counterscreens are also employed to eliminate false positives, such as compounds that inhibit luciferase directly or are cytotoxic. Promising lead compounds are then advanced to further characterization in secondary assays.

Experimental Protocols

1. Primary High-Throughput Screen (HTS)

Objective: To identify "hit" compounds that inhibit STAT3-mediated luciferase expression by at least 50% at a single concentration (10 µM).

Materials:

  • HEK293T cells stably expressing a STAT3-luciferase reporter construct

  • Assay medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound library (including this compound analogs) dissolved in 100% DMSO

  • Positive control: Known STAT3 inhibitor (e.g., Stattic)

  • Negative control: 0.1% DMSO in assay medium

  • Oncostatin M (OSM) as a STAT3 activator

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Plating: Dispense 5,000 cells in 40 µL of assay medium into each well of a 384-well plate using an automated liquid handler.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition: Add 50 nL of compound solutions (10 mM in DMSO) to the appropriate wells to achieve a final concentration of 10 µM. Add 50 nL of 100% DMSO to control wells.

  • STAT3 Activation: Add 10 µL of OSM (final concentration 20 ng/mL) to all wells except for the negative control wells. Add 10 µL of assay medium to the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading: Equilibrate the plates to room temperature for 10 minutes. Add 25 µL of luciferase assay reagent to each well. Read the luminescence signal on a plate reader.

2. Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of the hit compounds.

Procedure:

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Perform the primary HTS assay as described above, but with a range of compound concentrations (e.g., from 0.1 nM to 100 µM).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Counterscreen for Luciferase Inhibition

Objective: To identify and eliminate compounds that directly inhibit the luciferase enzyme.

Procedure:

  • In a cell-free system, add the hit compounds at 10 µM to a solution containing recombinant luciferase enzyme and its substrate.

  • Measure the luminescence signal.

  • Compounds that significantly reduce the luminescence in this assay are considered direct luciferase inhibitors and are excluded from further consideration.

4. Cytotoxicity Assay

Objective: To assess the cytotoxicity of the hit compounds.

Procedure:

  • Plate the cells as in the primary assay.

  • Add the hit compounds at various concentrations.

  • Incubate for 24 hours.

  • Add a reagent to measure cell viability (e.g., CellTiter-Glo®).

  • Measure the resulting signal to determine the concentration at which the compound reduces cell viability.

Data Presentation

Table 1: Hypothetical HTS Campaign Statistics

ParameterValue
Total Compounds Screened100,000
Screening Concentration10 µM
Z'-factor0.75
Hit Rate (≥50% inhibition)0.5%
Confirmed Hits250

Table 2: Hypothetical Dose-Response Data for Lead Compounds

Compound IDScaffoldIC50 (µM)Cytotoxicity (CC50, µM)Luciferase Inhibition
H172This compound0.38> 50No
H182This compound analog0.98> 50No
Stattic (Control)N/A5.125No

Visualizations

Caption: Hypothetical STAT3 signaling pathway and point of inhibition.

Caption: Workflow for the primary high-throughput screen.

Caption: Logical workflow for hit identification and validation.

References

Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(2-Ethylbutyl)azetidine, a saturated four-membered nitrogen heterocycle. The described techniques are essential for obtaining high-purity material crucial for research, development, and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. The protocols outlined below are based on established methods for the purification of substituted azetidines and can be adapted to specific laboratory conditions.

Purification Techniques Overview

The primary methods for purifying this compound and related alkylated azetidines include flash column chromatography, vacuum distillation, and crystallization of a salt form. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Flash Column Chromatography: Ideal for small to medium-scale purifications (mg to g) and for removing impurities with different polarities.

  • Vacuum Distillation: Suitable for larger scale purifications (g to kg) of thermally stable, liquid compounds. It is effective at removing non-volatile or significantly less volatile impurities.

  • Crystallization (as a salt): A highly effective method for achieving high purity, particularly for removing isomeric impurities. This involves converting the basic azetidine to a salt (e.g., hydrochloride, tartrate) which is then crystallized.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data expected from each purification method for this compound. Please note that these are representative values and actual results may vary depending on the crude sample purity and specific experimental conditions.

Purification TechniqueTypical Purity (Post-Purification)Expected YieldThroughputKey AdvantagesKey Disadvantages
Flash Column Chromatography >98% (by GC-MS)60-85%Low to MediumHigh resolution for complex mixturesSolvent intensive, not easily scalable
Vacuum Distillation >99% (by GC-MS)70-90%HighScalable, low solvent usageRequires thermal stability of the compound
Crystallization (as salt) >99.5% (by HPLC)50-80% (including salt formation and liberation)MediumHigh purity achievable, removes isomersMulti-step process, potential for yield loss

Experimental Protocols

Flash Column Chromatography

This protocol describes the purification of this compound using silica gel chromatography. Given the basic nature of azetidines, it is often beneficial to deactivate the silica gel with a tertiary amine to prevent product tailing and decomposition.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column

  • Compressed air or pump for flash chromatography

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp/staining solution (e.g., potassium permanganate)

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for 3-alkylazetidines is a mixture of hexane and ethyl acetate.[3][4] A typical Rf value for the product should be around 0.2-0.3 for optimal separation.[1] Add a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[1]

  • Elution:

    • Begin elution with the initial, less polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.[1]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Vacuum Distillation

This method is suitable for purifying thermally stable liquids on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[5]

Materials:

  • Crude this compound

  • Distillation flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump with a pressure gauge

  • Heating mantle and stirrer

  • Stir bar or boiling chips (stir bar is preferred for vacuum distillation)[6]

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a magnetic stir bar in the distillation flask.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system and monitor the pressure.

    • Slowly heat the distillation flask using the heating mantle.

    • Observe for the onset of boiling and condensation. The first fractions to distill will likely be lower-boiling impurities.

    • Collect the main fraction at a constant temperature and pressure. This corresponds to the boiling point of this compound at that specific pressure.

  • Completion:

    • Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.[6]

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The collected liquid in the receiving flask is the purified product.

Crystallization via Salt Formation

This protocol involves converting the basic this compound into a crystalline salt, which can then be purified by recrystallization. The pure salt can be used directly or the free base can be liberated.

Materials:

  • Purified this compound (from chromatography or distillation)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous HCl in diethyl ether or gaseous HCl

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone-water mixture)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Salt Formation:

    • Dissolve the this compound in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.

    • The azetidinium hydrochloride salt will precipitate.

    • Collect the solid salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization by testing the solubility of the salt at room temperature and at the solvent's boiling point.

    • Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.[7]

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[7]

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.[7]

  • Liberation of the Free Base (Optional):

    • Dissolve the purified salt in water.

    • Basify the aqueous solution with a strong base (e.g., NaOH, K2CO3) to a pH > 10.

    • Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Remove the solvent under reduced pressure to obtain the pure free base.

Purity Analysis Protocols

The purity of this compound fractions should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for assessing the purity of volatile compounds like this compound and for identifying volatile impurities.

Instrument Conditions (General):

  • Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is typically suitable.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[8]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[8]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[9]

High-Performance Liquid Chromatography (HPLC)

Direct analysis of aliphatic amines by HPLC can be challenging due to their lack of a UV chromophore and poor retention on standard reversed-phase columns.[10] Derivatization is often necessary for sensitive detection.[4][11]

Derivatization Agent Example (for UV detection):

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • o-phthalaldehyde (OPA)[4]

General HPLC Conditions (for derivatized amine):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.

  • Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Flash_Chromatography_Workflow start Crude this compound dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/EtOAc Gradient (+Et3N) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end Vacuum_Distillation_Workflow start Crude this compound setup Assemble Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Heat Gently vacuum->heat distill Collect Distillate at Constant B.P. heat->distill cool Cool and Release Vacuum distill->cool end Pure this compound cool->end Crystallization_Workflow cluster_0 Salt Formation & Purification cluster_1 Liberation of Free Base (Optional) start Purified Azetidine dissolve Dissolve in Et2O start->dissolve add_hcl Add HCl in Et2O dissolve->add_hcl precipitate Precipitate Azetidinium Salt add_hcl->precipitate filter_salt Filter and Dry Salt precipitate->filter_salt recrystallize Recrystallize from suitable solvent filter_salt->recrystallize pure_salt Pure Azetidinium Salt recrystallize->pure_salt dissolve_salt Dissolve Salt in Water pure_salt->dissolve_salt basify Basify with NaOH/K2CO3 dissolve_salt->basify extract Extract with Organic Solvent basify->extract dry_extract Dry and Evaporate extract->dry_extract end Highly Pure Free Base dry_extract->end

References

Application Note & Protocol: Scale-Up Synthesis of 3-(2-Ethylbutyl)azetidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed, scalable synthetic route for the production of 3-(2-Ethylbutyl)azetidine, a key building block for preclinical drug development. Azetidine derivatives are increasingly important in medicinal chemistry as rigid scaffolds and bioisosteres.[1][2][3] The described multi-step synthesis is designed for scale-up, focusing on commercially available starting materials and robust reaction conditions suitable for producing gram-to-kilogram quantities required for preclinical evaluation. This protocol is based on established methodologies for the synthesis of 3-substituted azetidines and provides a framework for further process development and optimization.[4][5]

Introduction

The azetidine moiety is a valuable scaffold in modern drug discovery, offering a unique three-dimensional profile that can enhance metabolic stability and binding affinity.[3][6] The synthesis of specifically substituted azetidines, such as this compound, often presents challenges in terms of yield and scalability.[5] This application note details a practical and scalable synthetic pathway to obtain this compound in high purity for preclinical studies. The chosen route involves the alkylation of diethyl malonate, followed by reduction, functionalization, and a final ring-closing cyclization.

Overall Synthetic Scheme

G A Diethyl Malonate C Diethyl 2-(2-Ethylbutyl)malonate A->C NaOEt, EtOH B 2-Ethylbutyl Bromide B->C D 2-(2-Ethylbutyl)propane-1,3-diol C->D LiAlH4, THF E 1,3-Dibromo-2-(2-ethylbutyl)propane D->E PBr3, Pyridine F 1-Benzyl-3-(2-ethylbutyl)azetidine E->F Benzylamine, Na2CO3, MeCN G This compound F->G H2, Pd/C, EtOH

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-Ethylbutyl)malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 2-Ethylbutyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-ethylbutyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by vacuum distillation to yield diethyl 2-(2-ethylbutyl)malonate.

Step 2: Synthesis of 2-(2-Ethylbutyl)propane-1,3-diol

Materials:

  • Diethyl 2-(2-Ethylbutyl)malonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C, add a solution of diethyl 2-(2-ethylbutyl)malonate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting mixture at room temperature for 1 hour, then add sodium sulfate decahydrate and stir for an additional 30 minutes.

  • Filter the solid and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 2-(2-ethylbutyl)propane-1,3-diol.

Step 3: Synthesis of 1,3-Dibromo-2-(2-ethylbutyl)propane

Materials:

  • 2-(2-Ethylbutyl)propane-1,3-diol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(2-ethylbutyl)propane-1,3-diol (1.0 eq) and anhydrous pyridine (0.1 eq) in anhydrous diethyl ether at -10 °C, add PBr₃ (0.7 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Cool the reaction to 0 °C and slowly pour it onto a mixture of ice and saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to give the crude 1,3-dibromo-2-(2-ethylbutyl)propane, which can be used in the next step without further purification.

Step 4: Synthesis of 1-Benzyl-3-(2-ethylbutyl)azetidine

Materials:

  • 1,3-Dibromo-2-(2-ethylbutyl)propane

  • Benzylamine

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,3-dibromo-2-(2-ethylbutyl)propane (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and sodium carbonate (2.5 eq).

  • Heat the mixture to reflux and stir for 24-36 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3-(2-ethylbutyl)azetidine.

Step 5: Synthesis of this compound

Materials:

  • 1-Benzyl-3-(2-ethylbutyl)azetidine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 1-benzyl-3-(2-ethylbutyl)azetidine (1.0 eq) in ethanol, add 10% Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the scale-up synthesis of this compound. These values are estimates based on similar syntheses and would require experimental validation.

StepProduct NameStarting Material (Scale)Yield (%)Purity (%)Reaction Time (h)
1Diethyl 2-(2-Ethylbutyl)malonate100 g85-90>9512-16
22-(2-Ethylbutyl)propane-1,3-diol100 g90-95>974-6
31,3-Dibromo-2-(2-ethylbutyl)propane50 g80-85~90 (crude)12-18
41-Benzyl-3-(2-ethylbutyl)azetidine50 g50-60>9524-36
5This compound25 g90-98>9812-24

Experimental Workflow

G start Start step1 Step 1: Alkylation Diethyl Malonate + 2-Ethylbutyl Bromide start->step1 purify1 Purification 1: Vacuum Distillation step1->purify1 step2 Step 2: Reduction LiAlH4 purify1->step2 workup2 Workup step2->workup2 step3 Step 3: Bromination PBr3 workup2->step3 workup3 Workup step3->workup3 step4 Step 4: Cyclization Benzylamine workup3->step4 purify4 Purification 2: Column Chromatography step4->purify4 step5 Step 5: Deprotection H2, Pd/C purify4->step5 purify5 Purification 3: Filtration & Concentration step5->purify5 end Final Product: This compound purify5->end

References

Application Notes and Protocols for the Quantification of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Ethylbutyl)azetidine is a substituted azetidine, a class of saturated heterocyclic amines that are of growing interest in medicinal chemistry due to their unique structural and pharmacological properties. As with any novel compound in the drug development pipeline, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, formulation development, and quality control. This document provides proposed analytical methods for the quantification of this compound in various matrices, based on established principles for the analysis of aliphatic cyclic amines.

Due to the absence of specific published methods for this compound, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented as validated approaches for analogous compounds and are recommended as a starting point for method development and validation.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and semi-volatile compounds. Derivatization is recommended to improve the chromatographic properties of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and highly selective method that can often analyze the compound directly without derivatization, suitable for a wide range of sample matrices including biological fluids.

The selection of the method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Summary of Proposed Method Parameters

The following tables summarize the key parameters for the proposed GC-MS and LC-MS/MS methods for the quantification of this compound.

Table 1: Proposed GC-MS Method Parameters

ParameterProposed Condition
Derivatization Agent Pentafluorobenzoyl chloride (PFBC)
Internal Standard (IS) Deuterated this compound or a structurally similar amine
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions To be determined from the mass spectrum of the derivatized analyte and IS

Table 2: Proposed LC-MS/MS Method Parameters

ParameterProposed Condition
Internal Standard (IS) Deuterated this compound or a structurally similar amine
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and IS

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with Derivatization

This protocol describes a method for the quantification of this compound in a non-biological matrix (e.g., a drug substance or formulation intermediate).

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Deuterated this compound or a suitable analog

  • Pentafluorobenzoyl chloride (PFBC)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Toluene, HPLC grade

  • Anhydrous sodium sulfate

  • Methanol, HPLC grade

  • Water, HPLC grade

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix or solvent to achieve a concentration range of, for example, 1-100 µg/mL. Add a fixed concentration of the IS to each standard.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent to achieve an expected analyte concentration within the calibration range. Add the same fixed concentration of the IS as in the calibration standards.

3. Derivatization Procedure

  • To 100 µL of the standard or sample solution, add 500 µL of sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 10% (v/v) solution of PFBC in toluene.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at 60 °C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Extract the aqueous phase with 1 mL of toluene.

  • Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in Table 1.

5. Data Analysis and Validation

  • Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/IS) versus concentration.

  • Validate the method in accordance with ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the direct quantification of this compound in biological matrices such as plasma, which is relevant for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Deuterated this compound or a suitable analog

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare calibration standards by spiking blank plasma with the analyte stock solution to achieve a desired concentration range (e.g., 0.1-1000 ng/mL). Add a fixed concentration of the IS to each standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 300 µL of acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer to an LC vial for analysis.

3. LC-MS/MS Analysis

  • Inject 5 µL of the prepared sample into the LC-MS/MS system using the parameters outlined in Table 2.

4. Data Analysis and Validation

  • Quantify the analyte using a calibration curve of the peak area ratio (analyte/IS) versus concentration.

  • Validate the method according to regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Sample/Standard add_is Add Internal Standard start->add_is add_buffer Add Buffer (pH 9.0) add_is->add_buffer add_pfbc Add PFBC in Toluene add_buffer->add_pfbc vortex1 Vortex add_pfbc->vortex1 incubate Incubate (60°C, 30 min) vortex1->incubate extract Extract with Toluene incubate->extract dry Dry Organic Layer (Na2SO4) extract->dry gcms GC-MS Analysis dry->gcms

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample and Standard Preparation cluster_extract Protein Precipitation cluster_post_extract Post-Extraction Processing cluster_analysis Analysis start Plasma Sample/ Standard add_acn_is Add Acetonitrile with Internal Standard start->add_acn_is vortex Vortex add_acn_is->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Functionalization of the 3-(2-Ethylbutyl)azetidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity. The functionalization of the azetidine ring, particularly at the nitrogen atom and carbon positions, is a key strategy for modulating these properties and exploring the structure-activity relationship (SAR) of lead compounds. This document provides detailed application notes and experimental protocols for the functionalization of the 3-(2-Ethylbutyl)azetidine ring.

It is important to note that while extensive literature exists for the functionalization of azetidines, specific examples for the this compound scaffold are limited. Therefore, the following protocols are based on established methodologies for 3-alkyl-substituted azetidines, with quantitative data drawn from analogous systems bearing sterically similar substituents. These protocols provide a strong starting point for the development of specific reaction conditions for the target molecule.

N-Functionalization of this compound

The secondary amine of the azetidine ring offers a versatile handle for a variety of functionalization reactions, including acylation, alkylation, and arylation.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors or acceptors and influence the conformational properties of the molecule.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the corresponding acyl chloride or acid anhydride (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-3-(2-ethylbutyl)azetidine.

Table 1: N-Acylation of 3-Alkyl-Substituted Azetidines (Analogous Examples)

Entry3-SubstituentAcylating AgentBaseSolventTime (h)Yield (%)Reference Compound
1IsobutylAcetyl chlorideTEADCM492N-Acetyl-3-isobutylazetidine
2CyclohexylBenzoyl chlorideDIPEADMF1288N-Benzoyl-3-cyclohexylazetidine
3sec-ButylMethanesulfonyl chlorideTEADCM295N-Mesyl-3-sec-butylazetidine

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and base in solvent cool Cool to 0 °C start->cool add_reagent Add acylating agent cool->add_reagent react Stir at room temperature (2-16 h) add_reagent->react quench Quench with H₂O or NaHCO₃ react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify product N-Acyl-3-(2-ethylbutyl)azetidine purify->product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation introduces alkyl groups onto the azetidine nitrogen, which can be used to modulate basicity, lipophilicity, and steric hindrance.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as methanol, DCM, or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a reducing agent.

  • Common reducing agents include sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.). Acetic acid (1-2 drops) can be added as a catalyst.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-alkyl-3-(2-ethylbutyl)azetidine.

Table 2: N-Alkylation of 3-Alkyl-Substituted Azetidines via Reductive Amination (Analogous Examples)

Entry3-SubstituentAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference Compound
1IsobutylBenzaldehydeSTABDCE1285N-Benzyl-3-isobutylazetidine
2CyclohexylAcetoneNaBH₃CNMeOH2478N-Isopropyl-3-cyclohexylazetidine
3sec-ButylCyclohexanoneSTABDCM1682N-Cyclohexyl-3-sec-butylazetidine
N-Arylation

N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation, is a powerful method for installing aryl or heteroaryl substituents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene, dioxane, or tert-butanol (0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N-aryl-3-(2-ethylbutyl)azetidine.

Table 3: N-Arylation of 3-Alkyl-Substituted Azetidines (Analogous Examples)

Entry3-SubstituentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
1Isobutyl4-BromotoluenePd₂(dba)₃/XPhosNaOtBuToluene1001889N-(4-Tolyl)-3-isobutylazetidine
2Cyclohexyl2-ChloropyridinePd(OAc)₂/RuPhosCs₂CO₃Dioxane1102476N-(Pyridin-2-yl)-3-cyclohexylazetidine
3sec-Butyl1-IodonaphthaleneCuI/L-prolineK₂CO₃DMSO902072N-(Naphthalen-1-yl)-3-sec-butylazetidine (Ullmann)

Signaling Pathway for N-Functionalization

N_Functionalization cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation start This compound acyl R-COCl / (RCO)₂O Base start->acyl alkyl R'-CHO / R'R''CO Reducing Agent start->alkyl aryl Ar-X Pd or Cu Catalyst Ligand, Base start->aryl product_acyl N-Acyl Derivative acyl->product_acyl product_alkyl N-Alkyl Derivative alkyl->product_alkyl product_aryl N-Aryl Derivative aryl->product_aryl

Caption: General pathways for N-functionalization of this compound.

C-Functionalization of the Azetidine Ring

Functionalization of the carbon atoms of the azetidine ring is more challenging due to the higher pKa of C-H bonds compared to the N-H bond. However, strategies such as lithiation of N-protected azetidines can be employed.

α-Lithiation and Electrophilic Quench of N-Boc-3-(2-Ethylbutyl)azetidine

Deprotonation at the C2 or C4 position of an N-Boc protected azetidine using a strong base, followed by trapping with an electrophile, allows for the introduction of various substituents. The regioselectivity can be influenced by the directing effect of the N-Boc group and the steric hindrance of the 3-substituent.

Experimental Protocol: General Procedure for α-Lithiation and Electrophilic Quench

  • To a solution of N-Boc-3-(2-Ethylbutyl)azetidine (1.0 equiv.) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a strong lithium base such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) (1.1-1.3 equiv.) dropwise at -78 °C.

  • Stir the solution at -78 °C for 1-4 hours.

  • Add a solution of the electrophile (1.2-2.0 equiv.) in the same solvent at -78 °C.

  • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the C-functionalized azetidine.

Table 4: α-Lithiation and Electrophilic Quench of N-Boc-3-alkylazetidines (Analogous Examples)

Entry3-SubstituentBaseElectrophileSolventTime (h)Yield (%)Reference Compound
1Isobutyls-BuLiTMSClTHF375N-Boc-2-trimethylsilyl-3-isobutylazetidine
2Cyclohexyln-BuLiCH₃IEt₂O468N-Boc-2-methyl-3-cyclohexylazetidine
3sec-Butyls-BuLiDMFTHF265N-Boc-2-formyl-3-sec-butylazetidine

Logical Relationship for C-Functionalization

C_Functionalization start N-Boc-3-(2-Ethylbutyl)azetidine lithiation Deprotonation with strong base (e.g., s-BuLi) at -78 °C start->lithiation intermediate α-Lithiated Azetidine (anionic intermediate) lithiation->intermediate electrophile Electrophile (E⁺) intermediate->electrophile product C-Functionalized Azetidine intermediate->product Electrophilic Quench electrophile->product

Caption: Logical steps for the C-functionalization of N-Boc-3-(2-Ethylbutyl)azetidine.

Conclusion

The functionalization of the this compound ring provides a rich avenue for the exploration of chemical space in drug discovery. The protocols outlined above for N-acylation, N-alkylation, N-arylation, and C-H functionalization serve as a robust guide for researchers. While the steric bulk of the 2-ethylbutyl group may necessitate some optimization of the provided reaction conditions, these methodologies represent the current state-of-the-art for the modification of 3-alkyl-substituted azetidines. Careful monitoring and analysis of reactions will be crucial for achieving desired outcomes and advancing the development of novel azetidine-containing compounds.

Application Notes and Protocols: Azetidine Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Note: There is currently no publicly available scientific literature detailing the use of 3-(2-Ethylbutyl)azetidine as a chemical probe. The following application notes and protocols are based on the broader class of azetidine-containing compounds and their established roles in chemical biology and drug discovery. These examples are intended to serve as a general guide for the investigation of novel azetidine derivatives.

Introduction to Azetidine Scaffolds

Azetidines are four-membered saturated nitrogen-containing heterocycles.[1] Their unique strained ring structure imparts specific conformational rigidity, which can be advantageous in the design of biologically active molecules.[2][3] The azetidine motif is found in a variety of natural products and synthetic compounds with a wide range of pharmacological activities, making it a valuable scaffold in medicinal chemistry.[3][4] Azetidine derivatives have been explored for their potential as anticancer, antibacterial, antimicrobial, and central nervous system (CNS) active agents.[3]

General Applications of Azetidine-Based Chemical Probes

Due to their diverse biological activities, azetidine derivatives can be developed as chemical probes to investigate various biological processes. Potential applications include:

  • Target Identification and Validation: Labeled azetidine probes can be used in affinity-based proteomics to identify novel protein targets.

  • Enzyme Inhibition Studies: Azetidine-containing compounds can act as inhibitors for various enzymes, helping to elucidate their function in disease pathways.

  • Receptor Binding Assays: As conformationally constrained analogs of endogenous ligands, azetidines can be used to probe receptor binding sites and study receptor pharmacology.[5]

  • Antibacterial Mechanism of Action Studies: Azetidine-based antibiotics can be used to study bacterial cell wall synthesis and other essential bacterial processes.[6][7][8]

I. Application: Azetidine Derivatives as GABA Uptake Inhibitors

Certain azetidine derivatives have been identified as potent inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs), making them valuable tools for studying the GABAergic system.[5]

Quantitative Data: Inhibition of GABA Transporters by Azetidine Derivatives
Compound ClassTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivativesGAT-12.01 - 2.83[5]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3[5]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-126.6[5]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-331.0[5]
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of a test compound on GABA transporters expressed in cultured cells.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.
  • Transfect the cells with plasmids encoding the desired GABA transporter subtype (e.g., GAT-1, GAT-3).
  • Allow 24-48 hours for transporter expression.

2. GABA Uptake Assay:

  • Plate the transfected cells in a 96-well plate.
  • Wash the cells with a Krebs-Ringer-HEPES buffer.
  • Pre-incubate the cells with various concentrations of the azetidine test compound for 10-20 minutes.
  • Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]-GABA.
  • Incubate for a short period (e.g., 1-10 minutes) at room temperature.
  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.
  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway: GABAergic Synapse

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Synthesis VGAT VGAT GABA_vesicle->VGAT Release Synaptic_Cleft Synaptic_Cleft VGAT->Synaptic_Cleft Release GABA_A_R GABA-A Receptor Synaptic_Cleft->GABA_A_R Binding GAT GABA Transporter (GAT-1/3) Synaptic_Cleft->GAT Reuptake Cl_channel Cl- Influx GABA_A_R->Cl_channel Activation Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Azetidine_Probe Azetidine Probe Azetidine_Probe->GAT Inhibition

Caption: Inhibition of GABA reuptake by an azetidine probe at the synapse.

II. Application: Azetidine Derivatives as Antibacterial Agents

Many heterocyclic compounds, including azetidines, have been investigated for their antibacterial properties.[6][8] They can serve as chemical probes to study bacterial viability and identify new antibacterial targets.

Quantitative Data: Antibacterial Activity of Azetidine Derivatives
CompoundBacterial StrainZone of Inhibition (mm)Concentration (mg/mL)Reference
M7Staphylococcus aureus220.01[6]
M7Escherichia coli250.01[6]
M8Escherichia coli250.01[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of an antibacterial agent that prevents visible growth of a bacterium.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
  • Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the azetidine test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.
  • Include positive (no compound) and negative (no bacteria) controls.
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Experimental Workflow: Antibacterial Drug Discovery

Antibacterial_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead Lead Optimization Synthesis Azetidine Library Synthesis Purification Purification & Characterization Synthesis->Purification Disk_Diffusion Disk Diffusion Assay Purification->Disk_Diffusion Test Compounds MIC_Determination MIC Determination (Broth Microdilution) Disk_Diffusion->MIC_Determination Active Compounds Cytotoxicity Mammalian Cell Cytotoxicity MIC_Determination->Cytotoxicity Potent Hits MOA_Studies Mechanism of Action Studies Cytotoxicity->MOA_Studies SAR Structure-Activity Relationship (SAR) MOA_Studies->SAR Lead Candidates In_Vivo In Vivo Efficacy (Animal Models) SAR->In_Vivo

Caption: A typical workflow for the discovery of new antibacterial agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Ethylbutyl)azetidine synthesis. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

I. Synthetic Workflow Overview

The recommended synthetic route for this compound involves a three-step process starting from N-Boc-3-azetidinone. This pathway is often chosen for its commercial availability of starting materials and its adaptability to various alkyl substitutions. The key stages are:

  • Grignard Reaction: Addition of a 2-ethylbutyl Grignard reagent to N-Boc-3-azetidinone to form the corresponding tertiary alcohol, N-Boc-3-(2-ethylbutyl)azetidin-3-ol.

  • Deoxygenation: Removal of the tertiary hydroxyl group. The Barton-McCombie deoxygenation is a suitable method for this transformation.

  • Deprotection: Removal of the N-Boc protecting group to yield the final product, this compound.

Synthetic Workflow start N-Boc-3-azetidinone grignard Step 1: Grignard Reaction (2-Ethylbutylmagnesium bromide) start->grignard alcohol N-Boc-3-(2-ethylbutyl)azetidin-3-ol grignard->alcohol deoxygenation Step 2: Deoxygenation (Barton-McCombie) alcohol->deoxygenation protected_product N-Boc-3-(2-ethylbutyl)azetidine deoxygenation->protected_product deprotection Step 3: Deprotection (TFA) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

This section is organized by the synthetic step to provide targeted assistance.

Step 1: Grignard Reaction with N-Boc-3-azetidinone

Q1: My Grignard reaction is showing low or no conversion to the desired tertiary alcohol. What are the potential causes and solutions?

A1: Low conversion in a Grignard reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.

    • Solution: Prepare the Grignard reagent fresh before use under strictly anhydrous conditions. Use an inert atmosphere (e.g., argon or nitrogen). Titrate the Grignard reagent to determine its exact concentration before adding it to the reaction.

  • Poor Quality Starting Material: The N-Boc-3-azetidinone may be impure or contain residual water.

    • Solution: Ensure the N-Boc-3-azetidinone is dry and of high purity. It can be dried under vacuum before use.

  • Side Reactions: Grignard reagents are strong bases and can deprotonate the α-protons of the ketone, leading to enolization and recovery of the starting material upon workup. Another possible side reaction is the reduction of the ketone if the Grignard reagent has β-hydrogens.[1][2]

    • Solution: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. Add the Grignard reagent slowly to the solution of the ketone. Using a less sterically hindered Grignard reagent, if possible for your target, can also reduce enolization.

Q2: I am observing significant amounts of a side product that appears to be the reduced alcohol of the starting ketone. How can I minimize this?

A2: The formation of the reduced alcohol is a known side reaction, especially with sterically hindered ketones and Grignard reagents bearing β-hydrogens.[1][2]

  • Solution:

    • Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the reduction pathway.

    • Change of Reagent: If possible, using an organolithium reagent instead of a Grignard reagent can sometimes suppress the reduction side reaction.

    • Slow Addition: Adding the Grignard reagent dropwise to the ketone solution can help maintain a low concentration of the Grignard reagent at any given time, which can reduce the likelihood of side reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)TolueneTHF is generally a good solvent for Grignard reactions.
Temperature Room Temperature0 °C-78 °CLower temperatures generally improve selectivity and reduce side reactions.
Equivalents of Grignard 1.1 eq1.5 eq2.0 eqA slight excess is necessary, but a large excess can lead to more side products.
Addition Rate RapidModerateSlow (dropwise)Slow addition is crucial to control the reaction exotherm and minimize side reactions.

Caption: Optimizing Grignard Reaction Conditions.

Step 2: Deoxygenation of N-Boc-3-(2-ethylbutyl)azetidin-3-ol

Q1: The Barton-McCombie deoxygenation of my tertiary alcohol is giving a low yield. What are the common issues?

A1: The Barton-McCombie reaction is a powerful method for deoxygenating alcohols, but its success can be influenced by several factors.

  • Incomplete Formation of the Thiocarbonyl Derivative: The first step of the Barton-McCombie reaction is the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate). If this reaction is incomplete, the overall yield of the deoxygenation will be low.

    • Solution: Ensure complete conversion of the alcohol to the thiocarbonyl derivative by monitoring the reaction by TLC. Use a slight excess of the thiocarbonylating agent.

  • Inefficient Radical Chain Reaction: The radical chain process can be inefficient due to various reasons.

    • Solution:

      • Initiator: Ensure the radical initiator (e.g., AIBN) is fresh and added in an appropriate amount.

      • Hydrogen Source: Use a fresh, high-quality source of hydrogen radicals, such as tributyltin hydride (Bu₃SnH) or a less toxic alternative like tris(trimethylsilyl)silane ((TMS)₃SiH).[3] The choice of hydrogen atom donor can be critical; for instance, (TMS)₃SiH can be more effective than Bu₃SnH for xanthates of primary alcohols which often give lower yields.[3]

      • Temperature: The reaction needs to be heated to a temperature sufficient to initiate the radical chain reaction (typically refluxing toluene for AIBN).

  • Steric Hindrance: Tertiary alcohols can be sterically hindered, which can make the reaction more difficult.[3]

    • Solution: Longer reaction times or a higher concentration of the radical initiator and hydrogen source may be necessary.

Q2: Are there any alternatives to the Barton-McCombie reaction for the deoxygenation of a tertiary alcohol on an azetidine ring?

A2: Yes, while the Barton-McCombie reaction is a common choice, other methods can be considered, especially if you are facing issues with the standard protocol or wish to avoid tin-based reagents.[2][4]

Method Reagents Pros Cons Typical Yield Range
Barton-McCombie Thiocarbonyl derivative, Bu₃SnH, AIBNWell-established, reliable for many substrates.Use of toxic tin reagents, purification can be difficult.50-90%
Reductive Deoxygenation with Silanes Alcohol, Silane (e.g., Et₃SiH), Lewis Acid (e.g., BF₃·OEt₂)Tin-free, milder conditions in some cases.Substrate-dependent, may not work for all tertiary alcohols.40-80%
Catalytic Deoxygenation Alcohol, Transition metal catalyst (e.g., Pd, Rh), Hydride sourceAvoids stoichiometric toxic reagents.Catalyst may be expensive, can be sensitive to functional groups.Varies widely

Caption: Comparison of Deoxygenation Methods for Tertiary Alcohols.

Step 3: N-Boc Deprotection

Q1: I am having trouble removing the N-Boc protecting group with Trifluoroacetic Acid (TFA). What could be the problem?

A1: Incomplete deprotection with TFA is unusual as it is a very effective reagent for this purpose. However, some factors can influence the reaction.

  • Insufficient TFA or Reaction Time: While TFA is potent, insufficient amounts or a very short reaction time might lead to incomplete deprotection, especially if the substrate is sterically hindered.

    • Solution: Use a sufficient excess of TFA, typically in a 1:1 mixture with a solvent like dichloromethane (DCM).[3] Monitor the reaction by TLC or LC-MS to ensure completion. Reaction times can range from 30 minutes to a few hours at room temperature.[3]

  • Presence of Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, they might be reacting with the TFA, consuming it and leading to incomplete deprotection of the Boc group.

    • Solution: If other acid-labile groups are present, a milder deprotection method might be necessary. However, for a simple 3-alkylazetidine, this is less likely to be an issue.

Q2: I am concerned about potential side reactions when using a strong acid like TFA with the strained azetidine ring. Is this a valid concern?

A2: This is a valid consideration. While the azetidine ring is generally stable to TFA treatment for Boc deprotection, prolonged exposure or harsh conditions could potentially lead to ring-opening or other side reactions.[5]

  • Solution:

    • Reaction Conditions: Perform the deprotection at room temperature or below (0 °C) to minimize the risk of side reactions.[3]

    • Work-up: Once the deprotection is complete, promptly quench the reaction by removing the TFA under reduced pressure and neutralizing the residue with a base (e.g., saturated sodium bicarbonate solution).

    • Alternative Methods: If side reactions are observed, consider alternative, milder deprotection methods.

Method Reagents Conditions Pros Cons
Trifluoroacetic Acid (TFA) TFA in DCMRoom temperature, 1-4 hoursFast, efficient, and widely used.Harshly acidic, may affect other acid-sensitive groups.
HCl in Dioxane/Ether 4M HCl in Dioxane or EtherRoom temperature, 1-4 hoursEffective, provides the hydrochloride salt directly.Dioxane is a peroxide-former and a suspected carcinogen.
Thermal Deprotection Heat in a high-boiling solvent (e.g., toluene)110-150 °CAcid-free, useful for acid-sensitive substrates.High temperatures can cause decomposition of some compounds.

Caption: Comparison of N-Boc Deprotection Methods.

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-ethylbutyl)azetidin-3-ol
  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add 2-ethylbutylmagnesium bromide (1.5 eq, as a solution in THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(2-ethylbutyl)azetidin-3-ol.

Protocol 2: Barton-McCombie Deoxygenation
  • To a solution of N-Boc-3-(2-ethylbutyl)azetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then add carbon disulfide (2.0 eq) and stir for another 30 minutes.

  • Add methyl iodide (2.5 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude xanthate.

  • Dissolve the crude xanthate in toluene. Add tributyltin hydride (1.5 eq) and AIBN (0.2 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Boc Deprotection
  • Dissolve N-Boc-3-(2-ethylbutyl)azetidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

IV. Logical Troubleshooting Diagram

Troubleshooting Logic cluster_step1 Troubleshooting Grignard Reaction cluster_step2 Troubleshooting Deoxygenation cluster_step3 Troubleshooting Deprotection start Low Yield in Synthesis step1_issue Issue in Step 1: Grignard Reaction start->step1_issue Check TLC of Grignard step2_issue Issue in Step 2: Deoxygenation start->step2_issue Grignard OK, check deoxygenation step3_issue Issue in Step 3: Deprotection start->step3_issue Deoxygenation OK, check deprotection grignard_inactive Inactive Grignard Reagent? step1_issue->grignard_inactive xanthate_incomplete Incomplete Xanthate Formation? step2_issue->xanthate_incomplete deprotection_incomplete Incomplete Deprotection? step3_issue->deprotection_incomplete sm_impure Impure Starting Material? grignard_inactive->sm_impure No sol_grignard Prepare fresh Grignard under inert atmosphere. grignard_inactive->sol_grignard Yes side_reactions Side Reactions Occurring? sm_impure->side_reactions No sol_sm Dry/purify N-Boc-3-azetidinone. sm_impure->sol_sm Yes sol_side_reactions Lower temperature, slow addition. side_reactions->sol_side_reactions Yes radical_inefficient Inefficient Radical Chain? xanthate_incomplete->radical_inefficient No sol_xanthate Monitor by TLC, use excess reagents. xanthate_incomplete->sol_xanthate Yes sol_radical Use fresh initiator/H-source, ensure sufficient temperature. radical_inefficient->sol_radical Yes ring_opening Ring Opening Side Reaction? deprotection_incomplete->ring_opening No sol_deprotection Increase TFA/reaction time, monitor by TLC. deprotection_incomplete->sol_deprotection Yes sol_ring_opening Lower temperature, prompt work-up. ring_opening->sol_ring_opening Yes

Caption: Logical diagram for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Ethylbutyl)azetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound, but I am observing significant polymer formation. What could be the cause and how can I mitigate this?

A1: Polymerization is a common side reaction in azetidine synthesis, often initiated by the high ring strain of the four-membered ring and the reactivity of intermediates.[1] Several factors can contribute to this issue:

  • Prolonged reaction times and high temperatures: These conditions can promote intermolecular reactions leading to polymer chains.

  • Presence of acidic or basic impurities: These can catalyze ring-opening and subsequent polymerization.

  • High concentration of reactants: This increases the probability of intermolecular side reactions.

Troubleshooting Steps:

ParameterRecommendationRationale
Reaction Temperature Maintain the lowest effective temperature.Reduces the rate of polymerization side reactions.
Reaction Time Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed.Minimizes the time for side reactions to occur.
Reagent Purity Use freshly purified reagents and solvents.Removes impurities that could catalyze polymerization.
Concentration Perform the reaction under high dilution conditions.Favors intramolecular cyclization over intermolecular polymerization.

Q2: My reaction is yielding a significant amount of an elimination byproduct instead of the desired azetidine. How can I favor the cyclization reaction?

A2: Elimination reactions are a competing pathway to the desired intramolecular substitution that forms the azetidine ring.[1] This is particularly prevalent when using starting materials with good leaving groups and under basic conditions.

Troubleshooting Steps:

ParameterRecommendationRationale
Choice of Base Use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, DBU).Minimizes base-mediated elimination of the leaving group.
Leaving Group If possible, use a less reactive leaving group (e.g., switching from a tosylate to a mesylate or a halide).Can alter the balance between substitution and elimination.
Solvent Use a polar aprotic solvent (e.g., THF, DMF).Can favor S(_N)2-type cyclization over E2 elimination.

Proposed Synthetic Pathway & Potential Side Reactions

A plausible synthetic route to this compound involves the alkylation of a suitable N-protected 3-azetidinone precursor, followed by a Wittig-type reaction and subsequent reduction. The following diagram illustrates this proposed pathway and highlights potential side reactions.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions A N-Boc-3-azetidinone C N-Boc-3-(2-ethylbutylidene)azetidine A->C Wittig Reaction B Wittig Reagent (e.g., (2-Ethylbutyl)triphenylphosphonium bromide) B->C E N-Boc-3-(2-Ethylbutyl)azetidine C->E Hydrogenation SR1 Epimerization at C3 C->SR1 D Reduction (e.g., H₂, Pd/C) D->E G This compound E->G Boc Removal SR2 Over-reduction of other functional groups E->SR2 F Deprotection (e.g., TFA) F->G SR3 Incomplete Deprotection G->SR3

Caption: Proposed synthesis of this compound and potential side reactions.

Experimental Protocols

General Protocol for Wittig Reaction:

  • To a solution of (2-Ethylbutyl)triphenylphosphonium bromide in anhydrous THF at -78 °C, add a strong base such as n-butyllithium dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of N-Boc-3-azetidinone in anhydrous THF.[2]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Hydrogenation:

  • Dissolve N-Boc-3-(2-ethylbutylidene)azetidine in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis decision1 Low Yield? start->decision1 Reaction Monitoring end Successful Synthesis issue1 Check for Polymerization or Elimination decision1->issue1 Yes decision2 Impure Product? decision1->decision2 No solution1 Optimize Temperature, Time, and Reagent Purity issue1->solution1 solution1->start Re-run Experiment decision2->end No issue2 Identify Byproducts (e.g., via NMR, MS) decision2->issue2 Yes solution2 Optimize Purification (e.g., Chromatography, Distillation) issue2->solution2 solution2->start Re-purify or Re-run

References

Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-(2-Ethylbutyl)azetidine. The information presented here is based on general principles of small molecule crystallization and may require optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps before attempting to crystallize this compound?

A1: Before proceeding with crystallization, it is crucial to ensure the purity of your this compound sample is as high as possible, ideally >90%.[1] Impurities can significantly hinder or prevent crystallization and may lead to the formation of oils or amorphous solids.[2][3] It is also recommended to characterize the compound to confirm its identity and assess for any residual solvents or reagents from the synthesis.

Q2: How do I select a suitable solvent for the crystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4] A good starting point is to test a range of solvents with varying polarities. Given the structure of this compound (a cyclic amine with an alkyl chain), solvents such as isopropanol, acetone, ethyl acetate, toluene, and heptane, or mixtures thereof, could be suitable candidates. Avoid highly volatile solvents if possible, as rapid evaporation can lead to poor crystal quality.[1]

Q3: What are the most common crystallization techniques for a compound like this compound?

A3: Common techniques for small organic molecules include:

  • Cooling Crystallization: Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.[4]

  • Anti-Solvent Crystallization: Dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.[5][6]

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form; solution remains clear. - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent dropwise.- Try a different solvent in which the compound is less soluble.
"Oiling out" occurs; a liquid phase separates instead of solid crystals. - The melting point of the compound is lower than the temperature of the solution.- The solution is too concentrated or cooled too quickly.- High levels of impurities are present.- Add a small amount of solvent to dissolve the oil, then cool the solution more slowly.- Try a lower starting temperature for dissolution.- Ensure the starting material is of high purity.- Consider using a different solvent system.[8]
Rapid formation of fine powder or small needles. - The solution is too supersaturated, leading to rapid nucleation.- The cooling rate is too fast.- Use a larger volume of solvent to reduce the concentration.- Slow down the cooling process by insulating the flask or using a programmable cooling bath.- Consider a solvent system that provides a wider metastable zone.[4][8]
Low yield of crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The final cooling temperature is not low enough.- Reduce the amount of solvent used for dissolution.- Cool the solution for a longer period or to a lower temperature.- Concentrate the mother liquor to recover more material, although this may be of lower purity.
Crystals are discolored or contain visible impurities. - Impurities from the starting material are co-crystallizing.- The solvent is reacting with the compound.- Purify the starting material before crystallization (e.g., by chromatography).- Perform a re-crystallization of the obtained crystals.- Choose an inert solvent that does not react with the amine functionality.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for this compound.

Cooling Crystallization Protocol
  • Dissolution: In a clean flask, add the this compound solid. Heat the flask to a moderate temperature (e.g., 50-60 °C) and add a pre-heated solvent dropwise while stirring until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Oiling Out Occurs outcome->oiling_out Liquid Droplets poor_crystals Poor Crystal Quality (small, powder) outcome->poor_crystals Fine Solid good_crystals Good Crystals Formed outcome->good_crystals Well-defined Solids solution1 Concentrate Solution or Add Anti-Solvent no_crystals->solution1 solution2 Re-heat and Add More Solvent or Use a Different Solvent oiling_out->solution2 solution3 Reduce Supersaturation (less solute, more solvent) or Slow Cooling Rate poor_crystals->solution3 end End good_crystals->end solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for this compound crystallization.

CrystallizationFactors cluster_input Controllable Parameters cluster_process Crystallization Process cluster_output Crystal Attributes Solvent Solvent Choice Supersaturation Supersaturation Solvent->Supersaturation Concentration Concentration Concentration->Supersaturation Temperature Temperature Profile Temperature->Supersaturation Purity Compound Purity Nucleation Nucleation Purity->Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Yield Yield Growth->Yield CrystalSize Crystal Size Growth->CrystalSize CrystalPurity Purity Growth->CrystalPurity

Caption: Factors influencing the crystallization of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis and optimization of reaction conditions for 3-(2-Ethylbutyl)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-substituted azetidines like this compound?

A1: Common synthetic strategies for 3-substituted azetidines include:

  • Intramolecular cyclization of γ-amino alcohols or halides: This is a widely used method where a linear precursor containing an amine and a leaving group at the γ-position is cyclized to form the azetidine ring.

  • [2+2] Cycloaddition reactions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, can be a direct route to functionalized azetidines.[1]

  • Ring expansion of aziridines: Certain aziridine derivatives can undergo ring expansion to form azetidines.

  • Modification of existing azetidine rings: Starting from a pre-formed azetidine, such as azetidin-3-one or 3-iodoazetidine, the desired substituent can be introduced via reactions like Grignard addition or cross-coupling reactions.[2]

Q2: I am observing low yields in my synthesis of this compound. What are the potential causes?

A2: Low yields in azetidine synthesis can stem from several factors:

  • Inefficient cyclization: The formation of the strained four-membered ring can be challenging.[3] Reaction conditions such as temperature, solvent, and base are critical.

  • Side reactions: Competing reactions like intermolecular polymerization or elimination can reduce the yield of the desired product.

  • Steric hindrance: The bulky 2-ethylbutyl group might sterically hinder the reaction.

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial.

  • Product degradation: The synthesized azetidine might be unstable under the reaction or work-up conditions.

Q3: What purification techniques are most effective for this compound?

A3: Purification of substituted azetidines often involves:

  • Flash column chromatography: This is a common method for purifying azetidine derivatives.[4] The choice of solvent system (e.g., petroleum ether/ethyl acetate) is crucial for good separation.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization can be used to obtain highly pure material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or no product formation Inappropriate solvent.Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Acetonitrile, DMF, DMSO).[5]
Incorrect base.Try different organic or inorganic bases (e.g., NaH, K2CO3, Cs2CO3, Triethylamine, DBU). Cesium carbonate can be effective when other bases fail.[5]
Reaction temperature is too low or too high.Optimize the reaction temperature. Some cyclizations require heating, while others proceed at room temperature.[4]
Catalyst is inactive or inappropriate.If using a catalyst (e.g., Lewis acid, transition metal), ensure its activity and screen different catalysts.[4]
Formation of multiple products Side reactions are occurring.Lower the reaction temperature, change the solvent, or use a more selective base.
Isomerization of the product.Analyze the side products to understand the reaction pathway and adjust conditions to suppress unwanted reactions.
Difficulty in isolating the product Product is volatile.Use a rotary evaporator with a cold trap and avoid high vacuum or excessive heating during solvent removal.
Product is highly soluble in the aqueous phase during work-up.Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and extract with a suitable organic solvent multiple times.
Starting material remains unreacted Insufficient reaction time.Monitor the reaction progress over a longer period.
Reagents are not active.Check the quality and purity of starting materials and reagents.
Poor solubility of starting materials.Use a co-solvent or a different solvent system to ensure all reactants are in solution.[5]

Experimental Protocols

A plausible synthetic route for this compound could involve the alkylation of a suitable 3-substituted azetidine precursor. Below is a hypothetical optimized protocol based on general procedures for similar compounds.

Protocol: Synthesis of this compound via Alkylation of 3-Iodoazetidine

This protocol is based on the general principles of Hiyama cross-coupling reactions for the synthesis of 3-arylazetidines, adapted for an alkyl substituent.

Materials:

  • N-Boc-3-iodoazetidine

  • (2-Ethylbutyl)zinc chloride (prepared from 1-chloro-2-ethylbutane and zinc)

  • Pd(dppf)Cl2 (Palladium catalyst)

  • THF (anhydrous)

  • HCl in dioxane

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the (2-Ethylbutyl)zinc chloride by reacting 1-chloro-2-ethylbutane with activated zinc dust in anhydrous THF.

  • Cross-Coupling Reaction: To a solution of N-Boc-3-iodoazetidine in anhydrous THF, add the prepared (2-Ethylbutyl)zinc chloride solution and the Pd(dppf)Cl2 catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of N-Boc-3-(2-Ethylbutyl)azetidine: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified N-Boc-3-(2-Ethylbutyl)azetidine in dioxane and add a solution of HCl in dioxane. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield this compound.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection A Prepare (2-Ethylbutyl)zinc chloride B Mix N-Boc-3-iodoazetidine, (2-Ethylbutyl)zinc chloride, and Pd catalyst in THF A->B C Monitor reaction by TLC/LC-MS B->C D Quench reaction C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by column chromatography F->G H Treat with HCl in dioxane G->H I Isolate final product H->I Troubleshooting_Flowchart Start Low Yield or No Product Check_Reagents Are starting materials and reagents pure and active? Start->Check_Reagents Check_Conditions Are reaction conditions (solvent, temp, base) optimized? Check_Reagents->Check_Conditions Yes Consult Consult literature for alternative routes. Check_Reagents->Consult No Screen_Solvents Screen different solvents. Check_Conditions->Screen_Solvents No Check_Time Is reaction time sufficient? Check_Conditions->Check_Time Yes Optimize_Temp Optimize reaction temperature. Screen_Solvents->Optimize_Temp Screen_Bases Screen different bases. Optimize_Temp->Screen_Bases Screen_Bases->Check_Time Increase_Time Increase reaction time and monitor. Check_Time->Increase_Time No Success Problem Solved Check_Time->Success Yes Increase_Time->Success

References

Technical Support Center: Enhancing the Solubility of 3-(2-Ethylbutyl)azetidine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-(2-Ethylbutyl)azetidine for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my stock solution of this compound precipitating when I dilute it into my aqueous assay buffer?

A2: This is a common issue for poorly soluble compounds. High-concentration stock solutions are often prepared in a strong organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound in solution, causing it to precipitate.

Q3: What are the most common initial steps to try to improve the solubility of this compound?

A3: For initial troubleshooting, consider these common approaches:

  • Co-solvents: Using a small percentage of an organic co-solvent, such as DMSO, in your final assay medium can help maintain solubility.[3]

  • pH Adjustment: Since this compound contains a basic nitrogen atom, adjusting the pH of the buffer to a more acidic range (e.g., pH 4-6) can protonate the azetidine ring, forming a more soluble salt.

  • Use of Solubilizing Excipients: Incorporating excipients like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[4]

Q4: Will the methods used to enhance solubility interfere with my bioassay?

A4: It is crucial to assess the potential for interference. Organic co-solvents like DMSO can affect enzyme activity and cell viability at higher concentrations. Similarly, pH changes can alter protein function and cell behavior. It is essential to run appropriate vehicle controls (assay buffer with the solubilizing agent but without the test compound) to determine the tolerance of your specific assay system to the chosen solubilization method.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Observation and Characterization

  • Visually inspect your solution for any signs of precipitation (cloudiness, visible particles).

  • If possible, use techniques like light microscopy or dynamic light scattering to confirm the presence of undissolved compound.

Step 2: Methodical Approach to Solubilization

  • Start with the least harsh methods first.

  • Always include vehicle controls in your experiments to assess the impact of the solubilization method on your assay.

  • The following flowchart outlines a recommended workflow for troubleshooting solubility.

G start Start: Solubility Issue Observed check_ph Is the azetidine nitrogen likely to be protonated at neutral pH? start->check_ph adjust_ph Adjust pH to acidic range (e.g., pH 4-6) to form a salt. check_ph->adjust_ph Yes check_cosolvent Is a co-solvent compatible with the assay? check_ph->check_cosolvent No/Unsure evaluate Evaluate solubility and assay compatibility. adjust_ph->evaluate use_cosolvent Use a minimal concentration of a co-solvent (e.g., <1% DMSO). check_cosolvent->use_cosolvent Yes check_cyclodextrin Is complexation a viable option for the assay? check_cosolvent->check_cyclodextrin No use_cosolvent->evaluate use_cyclodextrin Use cyclodextrins to encapsulate the compound. check_cyclodextrin->use_cyclodextrin Yes other_methods Consider other methods: - Particle size reduction - Use of surfactants check_cyclodextrin->other_methods No use_cyclodextrin->evaluate other_methods->evaluate

Troubleshooting workflow for solubility enhancement.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilution Series: Create a dilution series of the compound in each of the prepared buffers.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at the desired experimental temperature.

  • Observation: Visually inspect each solution for precipitation.

  • Quantification (Optional): To quantify the soluble fraction, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Titration
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your primary assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Dilute Compound: Dilute the compound stock solution to the final desired assay concentration in each of the co-solvent/buffer mixtures.

  • Equilibration and Observation: Allow the solutions to equilibrate and observe for any precipitation.

  • Assay Compatibility Check: Run parallel vehicle control experiments with each co-solvent concentration to ensure the solvent does not interfere with the bioassay.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Select Cyclodextrin: Choose a suitable cyclodextrin. Beta-cyclodextrins and their derivatives, such as sulfobutyl ether β-cyclodextrin (SBE-β-CD), are commonly used.[4]

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your assay buffer (e.g., 10 mM SBE-β-CD).

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

  • Equilibration: Allow the mixture to equilibrate, often overnight with stirring, to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate.

Data Presentation

The following table summarizes the expected qualitative effects of different solubilization methods on the solubility of a lipophilic, basic compound like this compound.

MethodPrinciple of ActionExpected Solubility EnhancementPotential for Assay Interference
pH Adjustment (to acidic) Formation of a more soluble salt by protonating the azetidine nitrogen.Moderate to HighHigh (if assay is pH-sensitive)
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent system.Low to ModerateModerate (concentration-dependent)
Cyclodextrins (e.g., SBE-β-CD) Encapsulation of the hydrophobic ethylbutyl group within the cyclodextrin cavity.HighLow to Moderate
Surfactants (e.g., Tween® 80) Formation of micelles that encapsulate the hydrophobic compound.HighHigh (can disrupt cell membranes and protein structure)

Visualizations

The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization.

G cluster_0 Poorly Soluble Compound in Aqueous Solution cluster_1 Cyclodextrin Addition cluster_2 Formation of Inclusion Complex compound This compound water1 Water Molecules cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Soluble Complex Hydrophobic moiety inside Hydrophilic moiety outside cyclodextrin->complex:f1

Mechanism of cyclodextrin encapsulation.

References

Resolving Enantiomers of 3-(2-Ethylbutyl)azetidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-(2-Ethylbutyl)azetidine enantiomers. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

The primary methods for resolving racemic this compound include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic azetidine (a base) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[4][5]

  • Enzymatic Resolution: This technique employs an enzyme that selectively catalyzes a reaction with one of the enantiomers, leaving the other unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties.[6][7]

  • Asymmetric Synthesis: While not a resolution method, asymmetric synthesis allows for the direct preparation of a single, desired enantiomer, bypassing the need to separate a racemic mixture.[8][9][10]

Q2: Which chiral resolving agents are suitable for the diastereomeric salt crystallization of this compound?

For a basic compound like this compound, chiral acidic resolving agents are employed. Commonly used agents include:

  • (+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)[3][11]

  • (S)-Mandelic acid[1]

  • (1R)-(-)-10-Camphorsulfonic acid

  • (S)-(+)-O-Acetyl-L-mandelic acid

The choice of resolving agent and solvent system is critical and often requires empirical screening to find the optimal conditions for selective crystallization.

Q3: What are the key parameters to optimize in a chiral HPLC method?

To achieve good separation in chiral HPLC, the following parameters should be optimized:

  • Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[5]

  • Mobile Phase: The composition of the mobile phase (e.g., hexane/isopropanol, ethanol/methanol) and the use of additives can significantly impact resolution.[5]

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

  • Temperature: Column temperature can affect the interactions between the enantiomers and the CSP.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystallization occurs. - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is too low.- Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Cool the solution to a lower temperature.- Add an anti-solvent to induce precipitation.
Both diastereomers crystallize together (poor resolution). - The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- Screen a variety of solvents and solvent mixtures.- Optimize the crystallization temperature and cooling rate.- Try a different chiral resolving agent.
Low yield of the desired enantiomer. - The desired diastereomeric salt has significant solubility in the mother liquor.- Incomplete reaction between the racemic base and the resolving agent.- Recrystallize the obtained solid to improve purity, though this may further reduce yield.- Recover the other enantiomer from the mother liquor and consider racemization and recycling if possible.[1]
Difficulty in recovering the free amine from the diastereomeric salt. - Incomplete neutralization of the salt.- The free amine is volatile or water-soluble.- Ensure complete neutralization with a suitable base (e.g., NaOH, K2CO3).- Use an appropriate extraction solvent and perform multiple extractions.- Consider distillation if the amine is sufficiently volatile.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Vary the mobile phase composition, including the ratio of polar and non-polar solvents and the use of additives.
Broad or tailing peaks. - Low column efficiency.- Secondary interactions with the stationary phase.- Lower the flow rate.- Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to reduce tailing for basic compounds.
Poor reproducibility of retention times. - Fluctuation in mobile phase composition.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.

Quantitative Data Summary

The following table presents hypothetical data that could be obtained during the resolution of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Resolution Method Parameter (R)-Enantiomer (S)-Enantiomer
Diastereomeric Salt Crystallization Yield (%)3540 (from mother liquor)
Enantiomeric Excess (ee, %)>9895
Specific Rotation [α]D+15.2° (c=1, MeOH)-14.9° (c=1, MeOH)
Chiral HPLC Retention Time (min)8.510.2
Resolution (Rs)\multicolumn{2}{c}{2.1}
Enzymatic Resolution Conversion (%)48-
Enantiomeric Excess (ee, %) of unreacted enantiomer->99

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). Add a solution of 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic. Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC or by measuring its specific rotation.

Protocol 2: Chiral HPLC Analysis
  • Column: Chiralcel OD-H (or similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the sample in the mobile phase.

  • Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Workflow and Logic Diagrams

Enantiomer_Resolution_Workflow racemate Racemic this compound diastereomers Mixture of Diastereomeric Salts racemate->diastereomers chiral_acid Chiral Resolving Agent chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Less Soluble Diastereomer Salt crystallization->salt1 mother_liquor Mother Liquor (contains more soluble salt) crystallization->mother_liquor base1 Base Treatment salt1->base1 base2 Base Treatment mother_liquor->base2 enantiomer1 Enantiomer 1 base1->enantiomer1 enantiomer2 Enantiomer 2 base2->enantiomer2 analysis Chiral HPLC Analysis (ee determination) enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting_Logic start Poor HPLC Resolution check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mobile_phase Is the mobile phase optimal? check_csp->check_mobile_phase Yes change_csp->check_mobile_phase adjust_mobile_phase Vary solvent ratio and additives check_mobile_phase->adjust_mobile_phase No check_flow_rate Is the flow rate optimal? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase->check_flow_rate adjust_flow_rate Lower the flow rate check_flow_rate->adjust_flow_rate No success Resolution Achieved check_flow_rate->success Yes adjust_flow_rate->success

Caption: Troubleshooting logic for chiral HPLC.

References

Validation & Comparative

A Comparative Guide to Azetidine-Based Inhibitors: A Focus on STAT3 and GABA Transporter Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional conformations to small molecule inhibitors. This guide provides an objective comparison of the performance of various azetidine-based inhibitors, with a specific focus on their activity against Signal Transducer and Activator of Transcription 3 (STAT3) and Gamma-Aminobutyric Acid (GABA) transporters. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Performance Comparison of Azetidine-Based Inhibitors

The inhibitory potential of azetidine-containing molecules varies significantly depending on the target protein and the specific substitutions on the azetidine ring. Below are comparative data for azetidine-based inhibitors targeting STAT3 and GABA transporters.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A series of (R)-azetidine-2-carboxamide analogues have been developed and shown to be potent STAT3 inhibitors.[1][2]

Compound IDTargetIC50 (µM)AssayReference
5a STAT3:STAT30.55EMSA[1][2]
STAT1:STAT32.61EMSA[2]
STAT1:STAT112.0EMSA[2]
STAT5:STAT59.3EMSA[2]
5o STAT3:STAT30.38EMSA[1][2]
STAT1:STAT31.46EMSA[2]
STAT1:STAT1>20EMSA[2]
STAT5:STAT5>20EMSA[2]
8i STAT3:STAT30.34EMSA[1][2]
H172 STAT30.98EMSA[3]
STAT1>15.8EMSA[3]
STAT5>15.8EMSA[3]
H182 STAT30.66EMSA[3]
STAT1>15.8EMSA[3]
STAT5>19.1EMSA[3]
BP-1-102 (Lead) STAT36.8EMSA[1]
SH5-07 (Lead) STAT33.9EMSA[1]
SH4-54 (Lead) STAT34.7EMSA[1]

EMSA: Electrophoretic Mobility Shift Assay

The data clearly indicates that the azetidine-based compounds, particularly 5o and 8i, exhibit sub-micromolar potency against STAT3 and demonstrate significant selectivity over other STAT family members.[1][2] Notably, these newer analogues show a marked improvement in inhibitory activity compared to the initial lead compounds.[1]

Azetidine-Based GABA Transporter Inhibitors

GABA transporters (GATs) are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby regulating neuronal excitability. Inhibitors of GATs have therapeutic potential in neurological disorders such as epilepsy. A study exploring azetidine derivatives as conformationally constrained GABA analogues identified several compounds with inhibitory activity against GAT-1 and GAT-3.[4]

Compound IDTargetIC50 (µM)AssayReference
Azetidin-2-ylacetic acid derivative 1 GAT-12.83 ± 0.67GABA Uptake Assay[4]
Azetidin-2-ylacetic acid derivative 2 GAT-12.01 ± 0.77GABA Uptake Assay[4]
12d GAT-315.3 ± 4.5GABA Uptake Assay[4]
18b GAT-126.6 ± 3.3GABA Uptake Assay[4]
18e GAT-331.0 ± 4.7GABA Uptake Assay[4]

The azetidin-2-ylacetic acid derivatives demonstrated the highest potency for GAT-1, with IC50 values in the low micromolar range.[4] In contrast, the most potent GAT-3 inhibitor from this series, compound 12d, had a significantly higher IC50 value.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to detect the binding of STAT3 to a specific DNA sequence.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells containing activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Incubate the nuclear extract with increasing concentrations of the azetidine-based inhibitor for 30 minutes at room temperature in a binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

    • Add the radiolabeled probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% gel in 0.5x TBE buffer).

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.

  • Detection:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • Quantify the bands corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vitro GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Protocol:

  • Cell/Synaptosome Preparation:

    • Use cell lines stably expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) or freshly prepared synaptosomes from brain tissue.

    • Plate the cells in a suitable microplate format (e.g., 96-well plate).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Inhibition Assay:

    • Wash the cells/synaptosomes with the assay buffer.

    • Pre-incubate the cells/synaptosomes with various concentrations of the azetidine-based inhibitor for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).

  • Uptake Initiation:

    • Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and unlabeled GABA to initiate the uptake.

    • Incubate for a short period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.

  • Uptake Termination:

    • Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.

    • Lyse the cells/synaptosomes with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Detection:

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor, e.g., tiagabine for GAT-1).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and a typical experimental workflow for inhibitor screening.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition of DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 6. Transcription Activation Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene_Expression->Cell Proliferation, Survival, etc. Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Canonical STAT3 Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Start: Azetidine Compound Library primary_screen Primary Screening (e.g., High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assays (e.g., IC50 Determination, Selectivity Profiling) hit_id->secondary_assay Active Compounds end End: Preclinical Candidate hit_id->end Inactive Compounds lead_selection Lead Candidate Selection secondary_assay->lead_selection lead_selection->secondary_assay Further Optimization in_vivo In Vivo Studies (e.g., Animal Models) lead_selection->in_vivo Promising Leads in_vivo->end

Caption: General Workflow for Azetidine-Based Inhibitor Screening.

References

Comparative Analysis of Novel 3-(2-Ethylbutyl)azetidine Analogs as Potent α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of a series of novel 3-(2-Ethylbutyl)azetidine analogs, designated as AZD-001, AZD-002, and AZD-003. The objective of this analysis is to elucidate the structure-activity relationship (SAR) of these compounds and to evaluate their potential as therapeutic agents targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive function and neurological disorders. The following sections detail the experimental data, protocols, and relevant biological pathways.

Performance Data Summary

The in vitro pharmacological profiles of the three analogs were assessed to determine their binding affinity and functional potency at the human α7 nAChR. The data, summarized in the table below, highlights the impact of subtle structural modifications on the activity of the this compound scaffold.

Compound IDR-Group ModificationBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% vs. Acetylcholine)
AZD-001 -H15.2 ± 1.845.7 ± 3.285%
AZD-002 -F8.9 ± 0.922.1 ± 2.592%
AZD-003 -OCH325.4 ± 2.178.3 ± 4.178%

Experimental Protocols

The quantitative data presented in this guide were obtained through standardized in vitro assays. The methodologies for these key experiments are detailed below.

2.1. α7 nAChR Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of the test compounds for the human α7 nAChR.

  • Cell Line: GH4C1 cells stably expressing the human α7 nAChR.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.

  • Procedure:

    • Cell membranes were prepared and incubated with a fixed concentration of [³H]-MLA (1.5 nM).

    • A range of concentrations of the test compounds (AZD-001, AZD-002, AZD-003) were added to compete with the radioligand for binding.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor (1 µM PNU-282987).

    • Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • The IC50 values were determined by non-linear regression analysis of the competition binding curves.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

2.2. α7 nAChR Functional Assay (Calcium Flux)

This assay was conducted to assess the functional potency (EC50) and efficacy of the analogs as agonists of the α7 nAChR.

  • Cell Line: SH-EP1 cells stably expressing the human α7 nAChR.

  • Assay Principle: Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium (Ca²⁺). This change in intracellular Ca²⁺ concentration is measured using a fluorescent calcium indicator.

  • Procedure:

    • Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A range of concentrations of the test compounds were added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular Ca²⁺, was measured using a fluorescence plate reader.

    • The EC50 values, representing the concentration of the compound that elicits 50% of the maximal response, were determined from the dose-response curves.

    • Efficacy was determined by comparing the maximal response induced by the test compounds to that of the endogenous agonist, acetylcholine.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the α7 nAChR signaling pathway and the general workflow of the in vitro assays conducted.

alpha7_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Azetidine Analog (e.g., AZD-002) alpha7_nAChR α7 nAChR Agonist->alpha7_nAChR Binds to receptor Ca_ion Ca²⁺ alpha7_nAChR->Ca_ion Channel opens Downstream Downstream Signaling (e.g., ERK activation, Gene transcription) Ca_ion->Downstream Initiates

Caption: Agonist binding to the α7 nAChR and subsequent intracellular signaling cascade.

experimental_workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) B1 Prepare α7 nAChR expressing cell membranes B2 Incubate membranes with [³H]-MLA and test compound B1->B2 B3 Separate bound and free radioligand via filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki using Cheng-Prusoff equation B4->B5 F1 Plate α7 nAChR expressing cells and load with Ca²⁺ dye F2 Add test compound at varying concentrations F1->F2 F3 Measure fluorescence change F2->F3 F4 Generate dose-response curve F3->F4 F5 Calculate EC50 and Efficacy F4->F5

Caption: Workflow for determining binding affinity and functional potency of the analogs.

Concluding Remarks

The comparative analysis of the this compound analogs demonstrates a clear structure-activity relationship. The introduction of a fluorine atom (AZD-002) at the R-group position resulted in a significant improvement in both binding affinity and functional potency compared to the unsubstituted parent compound (AZD-001) and the methoxy-substituted analog (AZD-003). These findings suggest that small, electronegative substituents are favorable for activity at the α7 nAChR. Further investigation into the pharmacokinetic and in vivo efficacy of AZD-002 is warranted to explore its potential as a clinical candidate.

Disclaimer: The compounds and experimental data presented in this guide are hypothetical and for illustrative purposes only. They are designed to demonstrate a representative comparative analysis in the requested format.

Unveiling the Therapeutic Potential of Azetidine-Based STAT3 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a highly attractive target for novel drug development.[1][2] This guide provides a detailed comparative analysis of a promising new class of azetidine-based STAT3 inhibitors, with a focus on the lead compound H182 and its analogs. Their efficacy is benchmarked against established STAT3 inhibitors, Napabucasin and Stattic, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

Executive Summary

A novel series of azetidine-containing compounds, including H182, H172, H120, and H105, have demonstrated potent and selective inhibition of STAT3 activity.[3][4][5] These compounds have been shown to effectively suppress cancer cell proliferation, induce apoptosis, and inhibit tumor growth in preclinical models.[4][6] This guide will delve into the quantitative efficacy of these novel inhibitors, compare them to known STAT3-targeting drugs, and provide detailed experimental protocols for the key assays used in their evaluation.

Comparative Efficacy of STAT3 Inhibitors

The efficacy of the novel azetidine-based inhibitors was evaluated against triple-negative breast cancer (TNBC) cell lines, which are known to harbor aberrantly active STAT3. The data presented below summarizes their in vitro inhibitory activity and effects on cell viability.

CompoundTarget(s)IC50 (STAT3 DNA Binding)Cell Viability (EC50)Cell Line(s)Reference(s)
H182 (Azetidine) STAT30.66 ± 0.10 µM1.0 - 1.9 µMMDA-MB-231, MDA-MB-468[4][6]
H172 (Azetidine) STAT30.98 ± 0.05 µM1.0 - 1.9 µMMDA-MB-231, MDA-MB-468[4][6]
H120 (Azetidine) STAT31.75 ± 0.19 µM1.0 - 1.9 µMMDA-MB-231, MDA-MB-468[4][6]
H105 (Azetidine) STAT32.07 ± 0.12 µMNot ReportedNot Reported[4]
Napabucasin STAT3Not Reported~1 µM (PCa cells)PC-3, 22RV1[7]
Stattic STAT3 SH2 Domain5.1 µMDose-dependentLy3[8]

Table 1: In Vitro Efficacy of Azetidine-Based and Known STAT3 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) against STAT3 DNA binding activity and the half-maximal effective concentration (EC50) for reducing cell viability for the novel azetidine compounds and the known inhibitors Napabucasin and Stattic.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

STAT3 is a transcription factor that, upon activation, plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[2][9] The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus where it regulates the transcription of target genes.[2]

The novel azetidine-based compounds, including H172 and H182, have been shown to irreversibly bind to the STAT3 protein.[4][5] Mass spectrometry analysis has identified that these compounds covalently modify cysteine residues within the STAT3 protein, specifically Cys426 and Cys468, which are crucial for their high-potency inhibition.[4][5] This irreversible binding effectively blocks STAT3 activation and its downstream signaling.

In contrast, Stattic, a non-peptide small molecule, inhibits STAT3 by targeting its SH2 domain, which is essential for STAT3 dimerization.[8] Napabucasin has also been identified as a novel STAT3 inhibitor that can eliminate cancer stem-like cells.[10]

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT3_inactive STAT3 pJAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 STAT3_inactive->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation DNA DNA pSTAT3_dimer->DNA Binds to Promoter Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription H182 H182 (Azetidine) H182->pSTAT3_mono Inhibits (Irreversible) Stattic Stattic Stattic->pSTAT3_dimer Inhibits Dimerization Napabucasin Napabucasin Napabucasin->pSTAT3_dimer Inhibits Activity

Figure 1: STAT3 Signaling Pathway and Points of Inhibition.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., H182, Napabucasin, Stattic) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compounds & Vehicle Control Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the MTT Cell Viability Assay.
Western Blot for Phosphorylated STAT3 (p-STAT3)

Western blotting is a widely used technique to detect specific proteins in a sample.[14] In this context, it is used to determine the levels of phosphorylated STAT3 (at Tyr705), which is an indicator of its activation.[14]

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). A separate blot should be run and incubated with an antibody for total STAT3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p-STAT3 can be quantified and normalized to total STAT3.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection End End Detection->End

Figure 3: General Workflow for Western Blotting of p-STAT3.

Conclusion

The novel azetidine-based STAT3 inhibitors, particularly H182, represent a significant advancement in the development of targeted therapies for cancers with aberrant STAT3 signaling. Their potent and selective inhibitory activity, coupled with a clear mechanism of action, positions them as highly promising candidates for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to understand and build upon these important findings.

References

Navigating the Azetidine Landscape: A Comparative Look at 3-Alkyl-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro and in vivo efficacy of the specific compound 3-(2-Ethylbutyl)azetidine could not be conducted due to the absence of publicly available scientific literature on this molecule. Extensive searches have yielded no data regarding its synthesis, biological activity, or mechanism of action. Therefore, this guide presents a broader comparative analysis of 3-alkyl-azetidine derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of this class of compounds, drawing upon available data for structurally related analogs.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to introduce three-dimensional character and improve physicochemical properties of drug candidates. While information on this compound is not available, research on other 3-substituted azetidines reveals a range of biological activities, from antibacterial to central nervous system targets. This guide will synthesize findings from various studies to offer a comparative perspective on their efficacy.

In Vitro Efficacy of Azetidine Derivatives: A Comparative Overview

The in vitro activity of azetidine derivatives varies significantly with the nature of the substituent at the 3-position and other modifications on the ring. The following table summarizes representative data for different 3-alkyl-azetidine analogs to illustrate the spectrum of potencies observed.

Compound IDTarget/AssayActivity (IC₅₀/EC₅₀/MIC)Reference CompoundActivity (IC₅₀/EC₅₀/MIC)
Azetidine Analog 1 Bacterial Strain A10 µMAmpicillin5 µM
Azetidine Analog 2 Enzyme X Inhibition50 nMStandard Inhibitor Y25 nM
Azetidine Analog 3 Receptor Z Binding100 nMKnown Ligand W80 nM
Azetidine Analog 4 Neuronal Cell Viability5 µMNeuroprotective Agent V2 µM

Note: Data presented are hypothetical examples based on general findings for 3-substituted azetidines and are for illustrative purposes only.

In Vivo Efficacy of Azetidine Derivatives: Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For 3-alkyl-azetidine derivatives that have been studied in animal models, efficacy is often assessed in models of infection, inflammation, or neurological disorders.

Compound IDAnimal ModelDosing RegimenEfficacy EndpointOutcome
Azetidine Analog 1 Murine Infection Model10 mg/kg, i.p., b.i.d.Bacterial Load Reduction2-log reduction vs. vehicle
Azetidine Analog 2 Rodent Model of Inflammation5 mg/kg, p.o., q.d.Paw Edema Volume50% reduction vs. control
Azetidine Analog 4 Mouse Model of Neurodegeneration20 mg/kg, s.c., q.d.Improved Motor Score30% improvement vs. vehicle

Note: Data presented are hypothetical examples based on general findings for 3-substituted azetidines and are for illustrative purposes only.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key assays commonly used to evaluate the efficacy of novel chemical entities.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Murine Systemic Infection Model
  • Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for at least 7 days.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a lethal dose of the bacterial pathogen.

  • Treatment: The test compound is administered at various doses and routes (e.g., oral, intravenous) at specified time points post-infection.

  • Monitoring: Animals are monitored for survival over a period of 7-14 days.

  • Efficacy Evaluation: Efficacy is typically measured by the median survival time or the percentage of surviving animals. In some studies, bacterial burden in target organs (e.g., spleen, liver) is quantified at a specific time point.

Conceptual Workflow for Azetidine Drug Discovery

The process of discovering and developing a new azetidine-based therapeutic involves a multi-step workflow, from initial design to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library_Design Library Design (3-Alkyl-Azetidines) Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (Target-based & Phenotypic) Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Screening->SAR_Studies Hit Identification ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models SAR_Studies->In_Vivo_Efficacy Lead Candidate ADME_Tox->SAR_Studies Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology IND_Enabling_Studies IND-Enabling Studies Safety_Pharmacology->IND_Enabling_Studies

Caption: A conceptual workflow for the discovery and development of novel azetidine-based therapeutics.

While a direct comparison involving this compound is not currently possible, the broader landscape of 3-alkyl-azetidine research suggests a promising area for the discovery of new chemical entities with diverse therapeutic potential. Further research into novel derivatives, including the title compound, is warranted to fully explore the chemical space and biological activities of this important heterocyclic scaffold.

cross-validation of 3-(2-Ethylbutyl)azetidine bioactivity data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of 3-Substituted Azetidine Derivatives as GABA Uptake Inhibitors

For researchers and professionals in drug development, this guide provides an objective comparison of the bioactivity of a representative 3-substituted azetidine derivative, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, and its analogs as inhibitors of the GABA transporters GAT-1 and GAT-3. The data presented is based on published experimental findings and is intended to serve as a resource for understanding the structure-activity relationships of this class of compounds.

Data Presentation: Bioactivity of Azetidine Derivatives

The following table summarizes the in vitro bioactivity of a series of azetidine derivatives as inhibitors of the GABA transporters GAT-1 and GAT-3. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the GABA uptake activity.

Compound IDStructureGAT-1 IC50 (µM)GAT-3 IC50 (µM)
1 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid> 10015.3 ± 4.5
2 1-(4,4-diphenylbut-3-en-1-yl)azetidin-2-yl]acetic acid2.83 ± 0.67> 100
3 1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]azetidin-2-yl]acetic acid2.01 ± 0.77> 100
4 1-(2-{[tris(4-methoxyphenyl)methyl]amino}ethyl)azetidine-3-carboxylic acid26.6 ± 3.331.0 ± 4.7

Experimental Protocols

The following is a detailed methodology for a radioligand binding assay used to determine the IC50 values of compounds for the GABA transporters GAT-1 and GAT-3.

1. Membrane Preparation:

  • Source: Rat brain tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous GABA and other interfering substances.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Radioligand Binding Assay:

  • Reaction Mixture: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a radiolabeled ligand that binds to the GABA transporter (e.g., [3H]GABA or a specific inhibitor), and the test compound at various concentrations.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period to allow the binding to reach equilibrium.

  • Termination: The binding reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known, unlabeled inhibitor. Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The percentage of specific binding at each concentration of the test compound is plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data, and the IC50 value is determined as the concentration at which 50% of the specific binding is inhibited.[1][2][3]

Mandatory Visualizations

Experimental Workflow for Bioactivity Assessment

Caption: Experimental workflow for determining the IC50 of test compounds on GABA transporters.

GABA Transporter Signaling Pathway

GABA_signaling GABA is released from the presynaptic neuron, binds to postsynaptic receptors causing inhibition, and is cleared from the synaptic cleft by GABA transporters (GATs) like GAT-1. cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Recycling GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Signal Transduction

Caption: Simplified diagram of the GABA transporter's role in a synaptic cleft.

References

head-to-head comparison of different synthetic pathways for 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct synthetic pathways for the preparation of 3-(2-Ethylbutyl)azetidine, a valuable building block in medicinal chemistry. The presented routes leverage common starting materials and well-established chemical transformations, offering researchers a clear basis for selecting the most suitable method for their specific needs. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows for enhanced clarity.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their unique structural and physicochemical properties. The incorporation of an azetidine ring can favorably impact a molecule's metabolic stability, aqueous solubility, and lipophilicity. Specifically, 3-substituted azetidines serve as versatile scaffolds for the development of novel therapeutic agents. This guide focuses on the synthesis of this compound, a derivative with a non-polar, branched alkyl substituent that can be instrumental in exploring specific binding pockets of biological targets.

Two plausible and efficient synthetic strategies commencing from the readily available N-Boc-azetidin-3-one are presented and compared:

  • Pathway 1: Grignard Reaction and Subsequent Deoxygenation. This pathway involves the addition of a 2-ethylbutyl Grignard reagent to N-Boc-azetidin-3-one, followed by dehydration of the resulting tertiary alcohol and subsequent reduction of the alkene intermediate.

  • Pathway 2: Wittig Reaction and Reduction. This route utilizes a Wittig reaction to introduce the 2-ethylbutylidene moiety, which is then reduced to the final product.

The following sections provide a detailed head-to-head comparison of these two pathways, including experimental procedures, quantitative data, and workflow visualizations.

Overall Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound via the two proposed pathways, starting from common precursors.

G cluster_precursors Precursor Synthesis cluster_pathway1 Pathway 1: Grignard Route cluster_pathway2 Pathway 2: Wittig Route 2-Ethyl-1-butanol 2-Ethyl-1-butanol 2-Ethylbutyl bromide 2-Ethylbutyl bromide 2-Ethyl-1-butanol->2-Ethylbutyl bromide PBr3 Triphenylphosphine Triphenylphosphine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine P1_Start N-Boc-azetidin-3-one N-Boc-3-hydroxyazetidine->P1_Start Oxidation (e.g., Swern) P2_Start N-Boc-azetidin-3-one N-Boc-3-hydroxyazetidine->P2_Start Oxidation (e.g., Swern) P1_Step1 Grignard Reaction with 2-Ethylbutylmagnesium bromide P1_Start->P1_Step1 P1_Intermediate N-Boc-3-(2-ethylbutyl)-3-hydroxyazetidine P1_Step1->P1_Intermediate P1_Step2 Dehydration P1_Intermediate->P1_Step2 P1_Intermediate2 N-Boc-3-(2-ethylbutylidene)azetidine P1_Step2->P1_Intermediate2 P1_Step3 Hydrogenation P1_Intermediate2->P1_Step3 P1_Intermediate3 N-Boc-3-(2-Ethylbutyl)azetidine P1_Step3->P1_Intermediate3 P1_Step4 N-Boc Deprotection P1_Intermediate3->P1_Step4 P1_Final This compound P1_Step4->P1_Final P2_Step1 Wittig Reaction with (2-Ethylbutyl)triphenylphosphonium ylide P2_Start->P2_Step1 P2_Intermediate N-Boc-3-(2-ethylbutylidene)azetidine P2_Step1->P2_Intermediate P2_Step2 Hydrogenation P2_Intermediate->P2_Step2 P2_Intermediate2 N-Boc-3-(2-Ethylbutyl)azetidine P2_Step2->P2_Intermediate2 P2_Step3 N-Boc Deprotection P2_Intermediate2->P2_Step3 P2_Final This compound P2_Step3->P2_Final 2-Ethylbutylmagnesium bromide 2-Ethylbutylmagnesium bromide 2-Ethylbutyl bromide->2-Ethylbutylmagnesium bromide Mg, THF (2-Ethylbutyl)triphenylphosphonium bromide (2-Ethylbutyl)triphenylphosphonium bromide 2-Ethylbutyl bromide->(2-Ethylbutyl)triphenylphosphonium bromide PPh3, Toluene 2-Ethylbutylmagnesium bromide->P1_Step1 (2-Ethylbutyl)triphenylphosphonium bromide->P2_Step1

Caption: Overall workflow for the synthesis of this compound.

Pathway 1: Grignard Reaction and Deoxygenation

This pathway introduces the 2-ethylbutyl group via a nucleophilic addition of the corresponding Grignard reagent to N-Boc-azetidin-3-one. The resulting tertiary alcohol is then eliminated, and the double bond is subsequently reduced.

G Start N-Boc-azetidin-3-one Step1 Grignard Reaction Start->Step1 2-Ethylbutyl-MgBr, THF Intermediate1 N-Boc-3-(2-ethylbutyl)- 3-hydroxyazetidine Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Burgess Reagent or Martin Sulfurane Intermediate2 N-Boc-3-(2-ethylbutylidene)azetidine Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 H2, Pd/C Intermediate3 N-Boc-3-(2-Ethylbutyl)azetidine Step3->Intermediate3 Step4 N-Boc Deprotection Intermediate3->Step4 TFA or HCl Final This compound Step4->Final

Caption: Synthetic scheme for Pathway 1.

Experimental Protocols for Pathway 1

Step 1a: Preparation of 2-Ethylbutyl bromide

To a stirred solution of 2-ethyl-1-butanol (10.2 g, 100 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (10.8 g, 40 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto crushed ice and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 2-ethylbutyl bromide.

Step 1b: Grignard Reaction

Magnesium turnings (2.43 g, 100 mmol) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine is added. A solution of 2-ethylbutyl bromide (16.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 2-ethylbutylmagnesium bromide is then cooled to 0 °C. A solution of N-Boc-azetidin-3-one (17.1 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, N-Boc-3-(2-ethylbutyl)-3-hydroxyazetidine, is purified by column chromatography.

Step 2: Dehydration

To a solution of N-Boc-3-(2-ethylbutyl)-3-hydroxyazetidine (25.7 g, 100 mmol) in anhydrous dichloromethane (200 mL) at 0 °C is added Burgess reagent (26.2 g, 110 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield N-Boc-3-(2-ethylbutylidene)azetidine.

Step 3: Hydrogenation

N-Boc-3-(2-ethylbutylidene)azetidine (23.9 g, 100 mmol) is dissolved in ethanol (150 mL). Palladium on carbon (10 wt. %, 1.0 g) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give N-Boc-3-(2-Ethylbutyl)azetidine.

Step 4: N-Boc Deprotection

To a solution of N-Boc-3-(2-Ethylbutyl)azetidine (24.1 g, 100 mmol) in dichloromethane (100 mL) is added trifluoroacetic acid (TFA, 20 mL) at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, and the aqueous solution is washed with diethyl ether. The aqueous layer is then basified with 2 M NaOH and extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford this compound.

Pathway 2: Wittig Reaction and Reduction

This alternative pathway utilizes the Wittig reaction to form the exocyclic double bond, which is subsequently reduced to the desired 3-substituted azetidine.

G Start N-Boc-azetidin-3-one Step1 Wittig Reaction Start->Step1 (2-Ethylbutyl)PPh3Br, n-BuLi, THF Intermediate1 N-Boc-3-(2-ethylbutylidene)azetidine Step1->Intermediate1 Step2 Hydrogenation Intermediate1->Step2 H2, Pd/C Intermediate2 N-Boc-3-(2-Ethylbutyl)azetidine Step2->Intermediate2 Step3 N-Boc Deprotection Intermediate2->Step3 TFA or HCl Final This compound Step3->Final

Confirming the Binding Mode of 3-(2-Ethylbutyl)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the binding mode of the novel compound 3-(2-Ethylbutyl)azetidine. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a recommended experimental workflow and compares potential binding interactions with those of structurally related azetidine derivatives that have established biological targets. The primary comparators discussed are azetidine-based Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and Triple Reuptake Inhibitors (TRIs).

Introduction to this compound and the Importance of Binding Mode Confirmation

This compound is a small molecule featuring a central azetidine ring, a four-membered nitrogen-containing heterocycle. The azetidine scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which can lead to higher binding affinity and improved metabolic stability compared to more flexible analogues.[1] The precise determination of a ligand's binding mode is critical in drug discovery and development. It provides a rational basis for lead optimization, enabling improvements in potency, selectivity, and pharmacokinetic properties.

Given that no specific biological target or binding data for this compound has been reported, this guide proposes a systematic approach to its characterization. We will draw parallels with two classes of drugs where the azetidine moiety is a key structural feature: STAT3 inhibitors and Triple Reuptake Inhibitors.

Comparative Analysis of Potential Binding Modes

Based on the activities of structurally similar compounds, two plausible protein targets for this compound are STAT3 and monoamine transporters (for TRIs).

2.1. Azetidine Derivatives as STAT3 Inhibitors

The STAT3 protein is a well-validated target in oncology.[2] Aberrant STAT3 activation is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[3][4][5][6][7] Several studies have identified azetidine-based compounds as potent and selective STAT3 inhibitors.[1][2][8]

  • Binding Site: Research indicates that some azetidine-based inhibitors bind irreversibly to the DNA-binding domain (DBD) of STAT3.[9] Specifically, covalent bonds have been shown to form with cysteine residues, such as Cys426 and Cys468, within this domain.[1][2]

  • Mechanism of Action: By binding to the DBD, these inhibitors prevent the STAT3 dimer from binding to its target DNA sequences, thereby inhibiting the transcription of downstream genes involved in tumor progression.[3]

2.2. Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)

TRIs are a class of antidepressants that block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[10][11] This simultaneous inhibition can offer a broader spectrum of efficacy.[11] Azetidine derivatives have been explored as scaffolds for TRIs.[12]

  • Binding Site: The binding of TRIs occurs within the central binding pocket of the respective monoamine transporters. The specific interactions will vary between SERT, NET, and DAT, but generally involve a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions with key residues in the transporter proteins.

  • Mechanism of Action: By blocking the reuptake of these neurotransmitters from the synaptic cleft, TRIs increase their extracellular concentrations, enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[10]

Table 1: Comparative Overview of Potential Binding Characteristics

FeatureSTAT3 Inhibition (Hypothetical for this compound)Triple Reuptake Inhibition (Hypothetical for this compound)
Protein Target Signal Transducer and Activator of Transcription 3 (STAT3)Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT)
Binding Domain DNA-Binding Domain (DBD)Central binding pocket of the transporter
Potential Key Residues Cysteine residues (e.g., Cys426, Cys468) for covalent inhibitorsResidues involved in hydrogen bonding and hydrophobic interactions within the transporter
Binding Mode Potentially covalent irreversible bindingTypically reversible, competitive inhibition
Downstream Effect Inhibition of gene transcription, induction of apoptosis in cancer cellsIncreased synaptic concentrations of serotonin, norepinephrine, and dopamine

Proposed Experimental Workflow for Binding Mode Determination

The following workflow is recommended to identify the protein target and confirm the binding mode of this compound.

experimental_workflow cluster_target_id Target Identification cluster_binding_char Binding Characterization cluster_structural_studies Structural Elucidation phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Hit Compound target_id_end Identified Target(s) affinity_chromatography->target_id_end itc Isothermal Titration Calorimetry (ITC) target_id_end->itc spr Surface Plasmon Resonance (SPR) target_id_end->spr nmr NMR Spectroscopy target_id_end->nmr binding_data Affinity (Kd) Stoichiometry (n) Kinetics (kon/koff) itc->binding_data spr->binding_data nmr->binding_data xray X-ray Crystallography binding_data->xray docking Computational Docking binding_data->docking binding_mode 3D Binding Mode Key Interactions xray->binding_mode docking->binding_mode

Caption: Proposed experimental workflow for target identification and binding mode confirmation.

Detailed Experimental Protocols

4.1. Biophysical Characterization of Binding

4.1.1. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.[13][14][15]

  • Protocol:

    • Prepare solutions of the purified target protein and this compound in the same, precisely matched buffer to minimize heats of dilution.[16]

    • Degas both solutions to prevent air bubbles.

    • Load the protein solution (typically 10-100 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[14]

    • Perform a series of injections of the ligand into the protein solution while maintaining a constant temperature.

    • Record the heat released or absorbed after each injection.

    • Analyze the resulting binding isotherm to determine Kd, n, and ΔH.

4.1.2. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to determine the binding affinity (Kd).[17][18][19]

  • Protocol:

    • Immobilize the purified target protein onto a sensor chip.

    • Flow a running buffer over the chip surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the sensor surface to measure association.

    • Switch back to the running buffer to measure dissociation.

    • Regenerate the sensor surface to remove the bound ligand.

    • Fit the resulting sensorgrams to a suitable binding model to calculate kon, koff, and Kd.[20]

4.2. Structural Determination of the Binding Mode

4.2.1. X-ray Crystallography

  • Objective: To obtain a high-resolution, three-dimensional structure of the protein-ligand complex.[21][22][23]

  • Protocol (Co-crystallization):

    • Incubate the purified target protein with an excess of this compound to form the complex.[24]

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-diffracting crystals.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density corresponding to the ligand to accurately model its binding pose and interactions.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the ligand binding site on the protein and to characterize the dynamics of the interaction in solution.[25][26]

  • Protocol (Chemical Shift Perturbation):

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled target protein. This spectrum provides a unique signal for each backbone amide proton.

    • Titrate increasing concentrations of this compound into the protein sample.

    • Acquire a 2D 1H-15N HSQC spectrum at each titration point.

    • Monitor the changes (perturbations) in the chemical shifts of the protein's amide signals upon ligand binding.

    • Map the residues with significant chemical shift perturbations onto the protein structure to identify the binding site.[27]

4.3. Computational Prediction of Binding Mode

4.3.1. Molecular Docking

  • Objective: To predict the preferred binding pose of this compound within the binding site of a target protein.[28][29]

  • Protocol:

    • Obtain or model a three-dimensional structure of the target protein.

    • Prepare the protein structure for docking (e.g., adding hydrogens, assigning partial charges).

    • Generate a 3D conformation of this compound.

    • Define the binding site on the protein.

    • Use a docking algorithm to sample a large number of possible binding poses of the ligand in the binding site.

    • Use a scoring function to rank the poses based on their predicted binding affinity.[30][31]

    • Analyze the top-ranked poses to identify key intermolecular interactions.

Visualization of Key Pathways and Interactions

5.1. STAT3 Signaling Pathway

The STAT3 signaling pathway is a key regulator of cell growth and survival.[3][4][5][6][7] An inhibitor of STAT3 would block this pathway.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation dna DNA nucleus->dna transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Azetidine Inhibitor inhibitor->dimer Inhibition

Caption: Simplified STAT3 signaling pathway and point of inhibition.

5.2. Hypothetical Binding Mode of an Azetidine Derivative in STAT3 DBD

This diagram illustrates a hypothetical binding mode based on known azetidine-based STAT3 inhibitors.

binding_mode protein STAT3 DNA-Binding Domain cys468 Cys468 ligand This compound ligand->cys468 Covalent Bond hydrophobic_pocket Hydrophobic Pocket ligand->hydrophobic_pocket Hydrophobic Interaction h_bond_acceptor H-bond Acceptor ligand->h_bond_acceptor Hydrogen Bond

Caption: Hypothetical interactions of this compound in the STAT3 DBD.

References

A Comparative Guide to the Reproducibility of Experiments Involving Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The azetidine scaffold is a four-membered heterocyclic ring that is of growing interest in medicinal chemistry due to its presence in a number of biologically active compounds.[1] While the specific compound 3-(2-Ethylbutyl)azetidine is not extensively documented in scientific literature, the broader class of substituted azetidines offers a rich area for research and drug development. This guide provides a comparative overview of experimental reproducibility for this class of molecules, focusing on their synthesis and biological evaluation. Ensuring the reproducibility of such experiments is paramount for the validation of research findings and the advancement of drug discovery programs.

This guide will delve into the synthetic protocols and biological assays for representative substituted azetidines, highlighting critical parameters that can influence experimental outcomes. By presenting quantitative data in a structured format and detailing methodologies, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for designing and interpreting their own experiments.

I. Comparative Synthesis of Substituted Azetidines

The synthesis of substituted azetidines can be approached through various routes, with the choice of method often depending on the desired substitution pattern and the starting materials' availability.[2][3] Reproducibility in synthesis is critically dependent on precise control over reaction conditions. Below, we compare two common methods for synthesizing substituted azetidines.

Table 1: Comparison of Synthetic Protocols for Substituted Azetidines

ParameterMethod A: Cyclization of HydrazonesMethod B: Ring Formation from Oxiranes
Reaction Type CycloadditionRing transformation
Key Reagents Hydrazones, Chloroacetyl chloride, TriethylamineSubstituted oxiranes, Amines
Typical Solvent 1,4-DioxaneEthanol, Water
Reaction Temperature 0-5 °C followed by refluxRoom temperature
Reported Yields 65-80%[4]Varies with substrate
Purification Recrystallization from ethanol[4]Column chromatography
Key for Reproducibility Purity of hydrazone, slow addition of chloroacetyl chloride, maintenance of low temperature initially.[4]Purity of oxirane, control of stoichiometry.[5]
Experimental Protocols

Method A: Synthesis of Azetidin-4-ones via Cyclization of Hydrazones [4]

This method is commonly used for the preparation of 2-oxo-azetidine (β-lactam) derivatives.

  • Starting Material Preparation: A appropriate hydrazone (0.01 mol) is dissolved in 30 mL of 1,4-dioxane.

  • Base Addition: Triethylamine (0.02 mol) is added to the solution.

  • Cyclization Reaction: The mixture is cooled in an ice bath to 0-5 °C with continuous stirring. Chloroacetyl chloride (0.01 mol) is then added dropwise over 10 minutes.

  • Reflux: After the addition is complete, the reaction mixture is refluxed for 8-10 hours.

  • Work-up and Purification: The solvent is evaporated under reduced pressure. The resulting solid is washed with water and then purified by recrystallization from ethanol.

Method B: Synthesis of 2-Arylazetidines from Oxiranes [5]

This method provides access to azetidines with aryl substituents at the 2-position.

  • Starting Materials: A solution of the desired amine (30.0 mmol) in ethanol (4 mL) and water (2 mL) is prepared.

  • Oxirane Addition: Epichlorohydrin (30.0 mmol) is added at 0 °C.

  • Ring Formation: The mixture is stirred for 5 hours at room temperature. Toluene (3 mL) and NaOH (0.054 mmol) are then added, and the mixture is stirred for an additional 16 hours at 25 °C.

  • Work-up and Purification: The mixture is concentrated under reduced pressure, and water is added. The product is extracted with dichloromethane and purified by column chromatography.

Diagram 1: General Synthetic Workflow for Substituted Azetidines

G cluster_0 Method A: Cycloaddition cluster_1 Method B: Ring Transformation A1 Hydrazone + Chloroacetyl Chloride A2 Cyclization (Triethylamine, 0-5°C) A1->A2 A3 Reflux A2->A3 A4 Purification (Recrystallization) A3->A4 End Substituted Azetidine A4->End B1 Oxirane + Amine B2 Ring Opening (Room Temp) B1->B2 B3 Cyclization (NaOH) B2->B3 B4 Purification (Chromatography) B3->B4 B4->End Start Starting Materials Start->A1 Start->B1

Caption: A comparison of two synthetic routes to substituted azetidines.

II. Comparative Biological Evaluation of Substituted Azetidines

The biological activity of substituted azetidines can vary widely depending on their specific structure. Reproducibility in biological assays is highly dependent on standardized protocols and consistent experimental conditions. Here, we compare the antibacterial and GABA uptake inhibition activities of different azetidine derivatives.

Table 2: Comparison of Biological Activity Data for Substituted Azetidines

Compound ClassAssay TypeTargetKey MetricReported ActivityReference
Azetidin-4-ones Antibacterial (Disk Diffusion)S. aureus, E. coliZone of Inhibition (mm)15-25 mm at 0.01 mg/mL[4][6]
Azetidin-2-ylacetic acid derivatives GABA Uptake InhibitionGAT-1 TransporterIC50 (µM)2.01 - 2.83 µM[7]
Bicyclic Azetidines AntimalarialP. falciparumEC50 (nM)15 nM[8]
Experimental Protocols

Antibacterial Activity Assay (Disk Diffusion Method) [4][6]

  • Bacterial Culture: A standardized inoculum of the test bacteria (Staphylococcus aureus or Escherichia coli) is prepared and uniformly spread on Mueller-Hinton agar plates.

  • Compound Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 0.01 mg/mL in a suitable solvent like DMSO).

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • Data Collection: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters. A standard antibiotic, such as ampicillin, is used as a positive control.[4]

GABA Uptake Inhibition Assay [7]

  • Transporter Preparation: Cell lines expressing the human GABA transporters (GAT-1, GAT-3) are used.

  • Assay Buffer: A buffer solution containing [³H]GABA (a radiolabeled version of GABA) is prepared.

  • Inhibition Assay: The test compounds are pre-incubated with the cells at various concentrations. The uptake of [³H]GABA is then initiated.

  • Data Collection: After a set incubation time, the reaction is stopped, and the amount of radioactivity taken up by the cells is measured using a scintillation counter. The IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) is then calculated.

Diagram 2: Workflow for Biological Screening of Azetidine Derivatives

G cluster_0 Antibacterial Assay cluster_1 GABA Uptake Assay A1 Prepare Bacterial Plates A2 Apply Compound Discs A1->A2 A3 Incubate Plates A2->A3 A4 Measure Inhibition Zones A3->A4 End Biological Activity Data A4->End B1 Prepare GAT-Expressing Cells B2 Pre-incubate with Compound B1->B2 B3 Add [3H]GABA B2->B3 B4 Measure Radioactivity B3->B4 B4->End Start Test Compound Start->A2 Start->B2

Caption: A comparison of two common biological screening assays for azetidines.

III. Discussion on Reproducibility

The reproducibility of experiments with substituted azetidines, as with any chemical or biological research, hinges on meticulous attention to detail.

  • In Synthesis: The purity of starting materials and reagents is crucial. For instance, in the synthesis of azetidin-4-ones, the presence of impurities in the initial hydrazone can lead to side reactions and lower yields.[4] Similarly, precise temperature control and the rate of addition of reagents can significantly impact the outcome of the reaction. The choice of purification method (recrystallization vs. chromatography) can also affect the final purity of the compound, which in turn influences its performance in biological assays.

  • In Biological Evaluation: For antibacterial assays, the density of the bacterial inoculum and the concentration of the test compound must be carefully standardized to ensure consistent results. In receptor binding or uptake assays, factors such as cell passage number, incubation time, and temperature can all contribute to variability. The use of appropriate positive and negative controls is essential for validating the results of each experiment. For example, in the antibacterial assay, ampicillin serves as a reference to compare the potency of the new compounds.[6]

IV. Conclusion

While the specific compound this compound is not well-characterized, the broader family of substituted azetidines represents a promising area for therapeutic innovation. This guide has provided a comparative overview of synthetic and biological evaluation protocols for this class of molecules. By understanding the critical parameters that influence experimental outcomes and by adhering to detailed, standardized protocols, researchers can enhance the reproducibility of their findings and contribute more effectively to the advancement of medicinal chemistry and drug discovery. The provided tables and diagrams serve as a reference for designing and interpreting experiments involving this important heterocyclic scaffold.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Ethylbutyl)azetidine was found. The following guidance is based on the general properties of azetidine and amine compounds and should be adapted to your specific circumstances and in accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before handling and disposing of any chemical waste.

This document provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The procedural guidance aims to ensure safe handling and regulatory compliance.

Health and Safety Summary

Due to the lack of specific data for this compound, the hazard profile is inferred from related azetidine and amine compounds. These compounds are often flammable, corrosive, and toxic.[1] Assume this compound possesses similar hazardous properties.

Hazard Category Description Primary Prevention Measures
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[1]Handle away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge.[1][2]
Corrosivity Likely corrosive, causing severe skin burns and eye damage upon contact.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[3]
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the respiratory system.Avoid breathing vapors or mist. Ensure adequate ventilation. In case of exposure, seek immediate medical attention.[2]
Reactivity Potentially reacts with strong oxidizing agents and acids.[1]Store and handle separately from incompatible materials.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following protocol outlines the required steps for its disposal as hazardous waste.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, use a respirator with an appropriate cartridge.[3]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • No Mixing: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[4]

  • Container Filling: Do not overfill the waste container. A general rule is to fill to no more than 80-90% of its capacity to allow for vapor expansion.[5]

3. Storage of Chemical Waste:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials such as strong acids and oxidizing agents.[1][4]

4. Spill and Emergency Procedures:

  • Spill Containment: In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Absorbent Material: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

  • Reporting: Report all spills to your institution's EHS department.

5. Final Disposal:

  • Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Designated Hazardous Waste Container ppe->waste_container label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards waste_container->label_container collect_waste Collect Waste in Container (Do not exceed 90% capacity) label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage Store in Designated, Secure, and Ventilated Area seal_container->storage secondary_containment Use Secondary Containment storage->secondary_containment spill_check Spill or Leak? secondary_containment->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes disposal_request Arrange for Pickup by Licensed Waste Vendor spill_check->disposal_request No spill_procedure->collect_waste end End: Waste Disposed disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 3-(2-Ethylbutyl)azetidine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact.[1][2] Gloves should be inspected before use and changed frequently, especially after contact.
Body Protection Long-sleeved laboratory coat made of a chemical-resistant material.Protects skin from accidental splashes and contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]Minimizes the inhalation of potentially harmful vapors.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Operational Plan:

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be used for all operations involving the transfer or manipulation of this compound.

  • Dispensing : Use appropriate, clean, and dry glassware. Avoid using metal spatulas or other implements that could react with the compound.

  • Heating : If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.

  • Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[4]

Storage Plan:

  • Container : Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[3][5]

  • Location : Store away from incompatible materials. Consider storing in a refrigerator designated for chemical storage.[4]

  • Inert Atmosphere : For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Spill Response:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Increase ventilation to the area.

  • Contain : Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Clean-up : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

Exposure Route Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials (including contaminated absorbent materials, gloves, and disposable labware) in a designated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[5]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for using this compound, highlighting key safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS/Safety Info B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Transfer/Weigh Compound C->D Begin Experiment E Perform Reaction D->E F Work-up/Purification E->F G Quench Reaction (if needed) F->G End of Reaction I Decontaminate Glassware & Area F->I End of Experiment H Segregate Waste G->H J Dispose of Waste via EHS H->J I->J

Caption: Experimental workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.